19:0 PC
Descripción
Propiedades
IUPAC Name |
[(2R)-2,3-di(nonadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXPNBSAXZBLEC-USYZEHPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H92NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 19:0 Phosphatidylcholine (PC)
This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 19:0 Phosphatidylcholine (PC), also known as 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976).
Introduction
Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes.[1] 19:0 PC is a specific type of phosphatidylcholine that contains two 19-carbon saturated fatty acid chains (nonadecanoic acid). While most naturally occurring fatty acids have an even number of carbon atoms, odd-chain fatty acids like nonadecanoic acid are also found in various organisms and can be incorporated into phospholipids.[2] Due to its well-defined structure and physical properties, this compound is frequently used as an internal standard in lipidomics research for the quantification of other phospholipids by mass spectrometry.[3][4] It also serves as a valuable tool in biophysical studies of lipid bilayers and in the development of drug delivery systems such as liposomes.[1][3]
Chemical Structure and Properties
This compound is a glycerophospholipid with a choline (B1196258) headgroup. The glycerol (B35011) backbone is esterified with two nonadecanoic acid molecules at the sn-1 and sn-2 positions. The phosphate (B84403) group at the sn-3 position is further esterified to a choline molecule.[5]
Chemical Structure of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (this compound)
Caption: Chemical structure of 19:0 Phosphatidylcholine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C46H92NO8P | [5][6] |
| Molecular Weight | 818.20 g/mol | [3][7] |
| Exact Mass | 817.656 Da | [6] |
| Appearance | White powder or crystalline solid | [7][8] |
| Purity | >99% (TLC) | [6][8] |
| Solubility | Soluble in chloroform (B151607) and ethanol (B145695) (25 mg/ml) | [7] |
| Transition Temperature (Tm) | 62°C | [6] |
| Storage Temperature | -20°C | [6][8] |
| CAS Number | 95416-27-6 | [3][6] |
Mass Spectrometry Data
This compound is often used as an internal standard in mass spectrometry-based lipidomics. The table below summarizes its predicted collision cross section (CCS) values for common adducts.
| Adduct | m/z | Predicted CCS (Ų) | Reference |
| [M+H]+ | 818.66335 | 301.1 | [9] |
| [M+Na]+ | 840.6453 | 302.6 | [9] |
| [M+K]+ | 856.61924 | 307.5 | [9] |
| [M+NH4]+ | 835.69007 | 310.1 | [9] |
| [M-H]- | 816.6488 | 293.6 | [9] |
| [M+HCOO]- | 862.65428 | 305.0 | [9] |
| [M+CH3COO]- | 876.66993 | 299.4 | [9] |
Biological Significance and Applications
Role in Biological Membranes
Phosphatidylcholines are the most abundant phospholipids in mammalian cell membranes and play a crucial role in maintaining membrane structure and fluidity.[8][10] While even-chain fatty acids are more common, the presence of odd-chain fatty acids, such as the nonadecanoic acid in this compound, can influence the physical properties of the membrane, including its thickness and permeability.[2] The incorporation of odd-chain fatty acids into phospholipids is a result of the utilization of propionyl-CoA as a primer in fatty acid synthesis.[2]
Use in Research and Drug Development
Internal Standard in Lipidomics: Due to its synthetic nature and rarity in most biological samples, this compound is an ideal internal standard for the quantification of other phospholipids in complex biological matrices like plasma, tissues, and cells using mass spectrometry.[3][4][11] Its known concentration allows for the accurate determination of the absolute or relative abundance of other lipid species.
Biophysical Studies of Lipid Bilayers: this compound is used in the preparation of artificial lipid bilayers and liposomes to study the physical and thermodynamic properties of cell membranes.[3][7] Its defined structure allows for the investigation of how specific acyl chain lengths and saturation affect membrane characteristics.
Drug Delivery Systems: Phosphatidylcholines are key components in the formulation of liposomes and other lipid-based nanoparticles for drug delivery.[1] These systems can enhance the solubility, stability, and bioavailability of therapeutic agents.[1] this compound can be incorporated into these formulations to modulate their physical properties and release characteristics.
Experimental Protocols
Lipid Extraction using this compound as an Internal Standard (Folch Method)
This protocol describes a common method for extracting lipids from biological samples using this compound as an internal standard.
Materials:
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
This compound internal standard solution (known concentration in chloroform/methanol)
-
Chloroform
-
0.9% NaCl solution (or pure water)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream for drying
Procedure:
-
To a known amount of the biological sample in a centrifuge tube, add a precise volume of the this compound internal standard solution.
-
Add chloroform and methanol to the sample in a ratio of 2:1 (v/v) to achieve a final single-phase solvent system. A common starting point is a 20-fold excess of the solvent mixture relative to the sample volume.
-
Vortex the mixture thoroughly for 2-5 minutes to ensure complete mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution (or water) to the single-phase mixture to induce phase separation.
-
Vortex the mixture again for 1-2 minutes.
-
Centrifuge the sample at a low speed (e.g., 500-1000 x g) for 5-10 minutes to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extracted lipid solution under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis (e.g., by mass spectrometry).
Caption: Workflow for lipid extraction using the Folch method.
Preparation of this compound Liposomes (Thin-Film Hydration Method)
This protocol outlines a general procedure for preparing multilamellar vesicles (MLVs) composed of this compound.
Materials:
-
This compound powder
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, Tris buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
Procedure:
-
Dissolve a known amount of this compound powder in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. This should be done at a temperature below the transition temperature of this compound.
-
Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired hydration buffer to the flask. The temperature of the buffer should be above the transition temperature of this compound (i.e., >62°C) to ensure proper lipid hydration and vesicle formation.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film and form multilamellar vesicles (MLVs).
-
For the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be further processed by sonication or extrusion.
Caption: Workflow for the preparation of this compound liposomes.
Signaling Pathways
While specific signaling pathways directly involving this compound are not extensively documented, it is understood that as a phosphatidylcholine, it is a key component of cellular membranes and a precursor for various signaling molecules. Phosphatidylcholines can be metabolized by phospholipases to generate second messengers like diacylglycerol (DAG) and phosphatidic acid, which are involved in numerous signaling cascades regulating cell growth, differentiation, and apoptosis.
The diagram below illustrates the general Kennedy pathway for the de novo synthesis of phosphatidylcholine, which would be the route for the cellular production of this compound if nonadecanoyl-CoA is available.
Caption: The Kennedy Pathway for de novo Phosphatidylcholine Synthesis.
Conclusion
19:0 Phosphatidylcholine is a valuable synthetic phospholipid with significant applications in research and development. Its well-defined chemical and physical properties make it an excellent internal standard for lipidomics analysis, a useful tool for biophysical studies of membranes, and a potential component in advanced drug delivery systems. A thorough understanding of its characteristics and the experimental protocols involving its use is essential for professionals in the fields of lipid research and pharmaceutical sciences.
References
- 1. 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine [myskinrecipes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound Chloroform 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 4. Development of a High Coverage Pseudotargeted Lipidomics Method Based on Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary bacteria control C. elegans fat content through pathways converging at phosphatidylcholine [elifesciences.org]
- 6. avantiresearch.com [avantiresearch.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 9. PubChemLite - 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (C46H93NO8P) [pubchemlite.lcsb.uni.lu]
- 10. The key role of phospholipids in the structure of cell membranes-enzymecode [en.enzymecode.com]
- 11. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role and Application of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC) in Cellular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are the most abundant phospholipid component of eukaryotic membranes.[1][2] They consist of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and a choline (B1196258) headgroup.[2] PCs are integral to the structural integrity of cell membranes and are involved in various cellular processes, including membrane-mediated cell signaling.[2][3]
This technical guide focuses on a specific, less common species of phosphatidylcholine: 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (19:0 PC). This molecule is characterized by two 19-carbon saturated fatty acyl chains, known as nonadecanoic acid.[4] Nonadecanoic acid is an odd-chain fatty acid, which is not commonly synthesized by mammalian cells and is typically derived from exogenous sources such as the diet, particularly from plant and bacterial origins.[5][6] The rarity of endogenous this compound in most biological systems has led to its widespread adoption as an invaluable internal standard for quantitative lipidomics analysis.[4][7]
While its direct biological functions are not as well-characterized as more common even-chain PCs, studies have correlated alterations in this compound levels with various disease states. This guide will provide a comprehensive overview of the current understanding of this compound's biological associations, its critical role as a research tool, and detailed experimental protocols for its use.
Biological Significance and Association with Disease
The direct, independent biological role of this compound in cellular functions is still an emerging area of research. Its presence in mammalian tissues is largely attributed to the incorporation of exogenously sourced nonadecanoic acid into phospholipids.[5] However, lipidomics studies have identified significant alterations in the levels of this compound and its related lysophosphatidylcholine (B164491) (19:0 LysoPC) in several pathological conditions. These associations suggest that the metabolism of odd-chain fatty acids and the resulting phospholipids may have biological implications.
The following table summarizes the key quantitative findings from studies that have associated this compound and related lipids with various diseases.
| Disease State | Lipid Species | Observed Change | Sample Type | Reference(s) |
| Ischemic Cardiomyopathy (ICM) | This compound | Significantly altered in ICM patients | Serum | |
| Parkinson's Disease (PD) | This compound | Used as an internal standard for analysis of altered lipid profiles | Cerebrospinal Fluid | |
| Sepsis | LPC(19:0) | Identified as a key lipid in a risk stratification model for septic shock | Plasma |
This table is intended to be illustrative and is based on available research. The significance and direction of change can vary between studies.
These correlational findings do not establish a causative role for this compound in these diseases. However, they do suggest that the pathways involved in the uptake and metabolism of odd-chain fatty acids may be perturbed in these conditions, making this compound a potential biomarker worthy of further investigation.
Core Function as an Internal Standard in Lipidomics
The most prominent and well-defined role of this compound in the scientific community is its use as an internal standard for mass spectrometry-based lipidomics.[4][7] Accurate quantification of lipid species is challenging due to variations in ionization efficiency and sample matrix effects. An ideal internal standard is a molecule that is chemically and physically similar to the analytes of interest but is not naturally present in the sample, or is present at very low levels.
This compound fulfills these criteria exceptionally well:
-
Exogenous Origin: As mammals do not typically synthesize nonadecanoic acid de novo, endogenous levels of this compound are negligible in most samples.[5][6]
-
Chemical Similarity: It behaves similarly to other common saturated and unsaturated PCs during lipid extraction and chromatographic separation.
-
Distinct Mass: Its unique mass allows it to be easily distinguished from endogenous lipid species in the mass spectrometer.
By adding a known amount of this compound to a sample at the beginning of the workflow, researchers can normalize the signals of other PC species, correcting for sample loss during preparation and variations in instrument response. This allows for accurate relative or absolute quantification of a wide range of phosphatidylcholines.[8][9][10]
Visualizations: Structure, Workflows, and Pathways
To better understand the context of this compound, the following diagrams illustrate its structure, its use in experimental workflows, and the general signaling pathways in which phosphatidylcholines are involved.
Caption: General molecular structure of this compound.
Caption: A typical lipidomics experimental workflow using this compound.
Caption: Generalized PC signaling pathways (not specific to this compound).
Experimental Protocol: Quantification of Phosphatidylcholines by LC-MS/MS
This protocol provides a representative method for the extraction and quantification of PCs from plasma samples using this compound as an internal standard.
1. Materials and Reagents
-
Solvents: HPLC-grade methanol (B129727), chloroform (B151607), isopropanol (B130326), acetonitrile, and water.[8][11]
-
Internal Standard (IS) Stock Solution: 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (this compound) dissolved in chloroform or a chloroform/methanol mixture to a concentration of 1 mg/mL.[4][8]
-
Internal Standard Spiking Solution: Dilute the IS stock solution in methanol or isopropanol to a working concentration (e.g., 5-10 µg/mL).[8]
-
Extraction Solvent: Chloroform/methanol (2:1, v/v).[12]
-
Phase Separation Solution: 0.9% NaCl in water.[12]
-
LC Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
LC Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Sample Tubes: Glass tubes with PTFE-lined caps.
-
Centrifuge: Capable of 3000 x g and maintaining 4°C.
-
Nitrogen Evaporator: To dry lipid extracts.
2. Sample Preparation
-
Thaw frozen plasma samples on ice.
-
In a clean glass tube, add 20-50 µL of plasma.
-
Add a precise volume (e.g., 20 µL) of the this compound internal standard spiking solution to the plasma. Vortex briefly.
-
Prepare a quality control (QC) sample by pooling a small aliquot from each sample.
-
Prepare a blank sample containing only the internal standard to check for background contamination.
3. Lipid Extraction (Modified Folch Method)
-
To the plasma/IS mixture, add 3 mL of ice-cold chloroform/methanol (2:1, v/v).[12]
-
Vortex vigorously for 2 minutes.
-
Agitate on a shaker at 4°C for 30 minutes.
-
Add 600 µL of 0.9% NaCl solution to induce phase separation.[12]
-
Vortex for 1 minute, then centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the lipid extract to completeness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in 200 µL of LC mobile phase B (or another suitable solvent like isopropanol) for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for separating PC species.[13]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of performing MS/MS.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Method: Use Precursor Ion Scanning for the m/z 184.07 ion (characteristic of the phosphocholine (B91661) headgroup) or Multiple Reaction Monitoring (MRM) for specific PC species.[14]
-
LC Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 30% B
-
21-25 min: Re-equilibrate at 30% B
-
Flow rate: 0.3 mL/min
-
Column Temperature: 50°C
-
5. Data Analysis and Quantification
-
Identify the chromatographic peak for this compound based on its retention time and specific mass transition.
-
Identify and integrate the peaks for the endogenous PC species of interest.
-
Calculate the ratio of the peak area of each endogenous PC to the peak area of the this compound internal standard.
-
This ratio can be used for relative quantification across different samples. For absolute quantification, a calibration curve using authentic standards for each PC species must be generated.
Conclusion
1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (this compound) occupies a unique position in cellular and biomedical research. While its endogenous biological role is not fully elucidated, its association with several disease states highlights a potential link between odd-chain fatty acid metabolism and cellular pathology. This remains a promising area for future investigation.
Currently, the primary and most critical role of this compound is as a gold-standard internal standard in the field of lipidomics. Its exogenous origin and chemical similarity to endogenous phosphatidylcholines make it an indispensable tool for the accurate quantification of this major lipid class. The methodologies and data presented in this guide provide researchers, scientists, and drug development professionals with a foundational understanding of this compound and a practical framework for its application in their research endeavors. As lipidomics continues to unravel the complexities of cellular function and disease, the utility of this compound as a cornerstone for precise and reliable measurement will undoubtedly persist.
References
- 1. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylcholine - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 5. oipub.com [oipub.com]
- 6. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Development of a High Coverage Pseudotargeted Lipidomics Method Based on Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
19:0 Phosphatidylcholine (PC) as a Biomarker in Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 19:0 phosphatidylcholine (19:0 PC) as an emerging biomarker in various disease models. It covers quantitative data, detailed experimental protocols, and the associated biological pathways, offering a comprehensive resource for professionals in research and drug development.
Introduction
Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes. The fatty acid composition of PCs can vary, and those containing odd-chain fatty acids, such as nonadecanoic acid (19:0), are of growing interest in the scientific community. This compound is primarily derived from exogenous sources, particularly the consumption of dairy products. Its presence and concentration in biological fluids and tissues can reflect dietary intake and may be associated with various pathological states, making it a candidate biomarker for several diseases.
Quantitative Data Summary: this compound in Disease Models
The following table summarizes quantitative findings from various studies investigating this compound and related lipids as biomarkers. These studies highlight alterations in the levels of these lipids in different disease contexts.
| Disease Model | Sample Type | Lipid Species | Observation | Fold Change/Statistical Significance | Reference |
| Ischemic Cardiomyopathy (ICM) | Serum | This compound | Significantly Altered | p < 0.05 (altered only in ICM compared to Ischemic Heart Disease and control) | [1][2] |
| Ischemic Heart Disease (IHD) & ICM | Serum | 19:0 Lysophosphatidylcholine (LysoPC) | Significantly Altered | p < 0.05 (altered in both IHD and ICM compared to control) | [1][2] |
| Laryngeal Cancer | Serum | PC (general) | Significantly Increased | Not specified | [3][4] |
| Prostate Cancer | Plasma / Extracellular Vesicles | PC (general) | More highly abundant in EVs from tumorous cells | Not specified | [5] |
| Breast Cancer (early-stage) | Plasma | C19:0 Cholesteryl Ester (CE) | Significant Fold Change | Fold-change = 3.73 | [6] |
| Alzheimer's Disease (TgF344-AD rat model) | Not specified | PC(16:0/19:0) | Strong contribution to the predictive model | p-value significant in multivariate model | [7] |
Note: This table includes data on this compound and closely related lipids where specific quantitative data for this compound was not available in the search results.
Experimental Protocols
The accurate measurement of this compound requires robust and validated experimental protocols. The following sections detail a generalized workflow from sample preparation to analysis, based on methodologies cited in the literature.[1][3][8][9][10]
1. Sample Preparation and Lipid Extraction
A common method for lipid extraction from biofluids is the methyl-tert-butyl ether (MTBE) method.[3][8][10]
-
Internal Standards: Prior to extraction, a mixture of internal standards is added to the sample (e.g., plasma, serum).[3][8][11][12] This mixture typically includes odd-chain or deuterated lipids not naturally abundant in the sample, such as PC(17:0/17:0), PC(19:0/19:0), and LPC(19:0).[3][9][11][13] The use of internal standards is crucial for accurate quantification and to correct for variations during sample processing.[14][15]
-
Extraction Procedure (MTBE Method):
-
To a 40 µL serum or plasma sample, add 300 µL of cold methanol (B129727) containing the internal standards.[3][8]
-
Add 250-300 µL of ultrapure water and vortex for another 30 seconds.[3][8]
-
Centrifuge the mixture (e.g., at 5,000-7,800 g for 3-10 minutes at 4°C) to induce phase separation.[1][10]
-
Collect the upper organic phase, which contains the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol (B130326) or a mixture of acetonitrile/isopropanol/water) for analysis.[9][10]
-
2. Analytical Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most common technique for the analysis of specific lipid species like this compound.
-
Chromatography:
-
Column: A C18 reversed-phase column is frequently used for separating lipid classes.[16]
-
Mobile Phase: A gradient elution is typically employed, often using a mixture of aqueous and organic solvents with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.[16][17]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of PCs.[16]
-
Detection: High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are used for accurate mass measurements.[17]
-
Identification: this compound and other PCs are often identified by precursor ion scanning for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.1 in positive ion mode.[17] Tandem mass spectrometry (MS/MS) can be used to confirm the fatty acid composition.[17][18]
-
Visualizations: Workflows and Pathways
Experimental Workflow for this compound Biomarker Discovery
The following diagram illustrates a typical workflow for identifying and validating this compound as a biomarker in a disease model.
References
- 1. Serum lipids profiling perturbances in patients with ischemic heart disease and ischemic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipidomics Identified Lyso-Phosphatidylcholine and Phosphatidylethanolamine as Potential Biomarkers for Diagnosis of Laryngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lipidomics Identified Lyso-Phosphatidylcholine and Phosphatidylethanolamine as Potential Biomarkers for Diagnosis of Laryngeal Cancer [frontiersin.org]
- 5. d-nb.info [d-nb.info]
- 6. oncotarget.com [oncotarget.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Serum Metabolic Profiling Identifies a Biomarker Panel for Improvement of Prostate Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ex vivo instability of lipids in whole blood: preanalytical recommendations for clinical lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. med.und.edu [med.und.edu]
- 16. scispace.com [scispace.com]
- 17. d-nb.info [d-nb.info]
- 18. chemrxiv.org [chemrxiv.org]
The Enigmatic Presence of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine in Nature: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976), also known as PC(19:0/19:0), is a specific phosphatidylcholine molecule containing two 19-carbon saturated fatty acid chains (nonadecanoic acid). While extensively utilized as a synthetic internal standard in lipidomic studies due to its non-natural abundance in most biological systems, its actual natural occurrence is a subject of nuanced investigation. This technical guide provides a comprehensive overview of the current understanding of PC(19:0/19:0)'s natural presence, its well-established role in experimental research, and the methodologies employed in its study.
Natural Occurrence: An Indirect Picture
Direct quantitative evidence for the widespread natural abundance of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine in various organisms and tissues remains limited in scientific literature. Its primary role in research is that of a non-endogenous internal standard for the accurate quantification of other phospholipids (B1166683). However, the existence of odd-chain fatty acids (OCFAs), including nonadecanoic acid (C19:0), in the phospholipids of various biological systems suggests the potential for the natural, albeit likely low-level, occurrence of PC(19:0/19:0).
Studies have identified OCFAs as components of phospholipids in diverse organisms. For instance, research on Drosophila has shown the presence of OCFA-containing phosphatidylcholines and phosphatidylethanolamines, with their levels observed to increase as the organism grows. Furthermore, analysis of human milk has revealed the presence of long-chain OCFAs, including C19:0, within the phospholipid fraction. This indicates that the necessary precursors and enzymatic machinery for the synthesis of phospholipids containing C19:0 fatty acids exist in some biological contexts.
Despite these observations, specific quantification of the PC(19:0/19:0) species is scarce. The general assumption in the field of lipidomics is that its concentration is negligible compared to even-chain phospholipids, thus validating its use as an internal standard.
Role in Biological Systems: Largely Unexplored
Given the lack of substantial evidence for its natural abundance, the specific biological functions and signaling pathways involving 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine are currently unknown. Phosphatidylcholines, in general, are crucial components of cellular membranes, influencing membrane fluidity, and are involved in various signaling pathways. However, it is yet to be determined if the specific presence of two C19:0 fatty acid chains imparts any unique biological activity.
Experimental Protocols: A Key Tool in Lipidomics
The most well-documented aspect of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine is its application as an internal standard in lipid analysis. Its synthetic nature and distinct mass make it an ideal reference compound for correcting variations in sample extraction and mass spectrometry analysis.
Lipid Extraction and Analysis using PC(19:0/19:0) as an Internal Standard
A common workflow for the analysis of phospholipids in biological samples involves the following steps:
Methodologies:
-
Sample Preparation and Homogenization: Biological samples (e.g., tissue, plasma, cells) are homogenized in a suitable buffer to ensure uniformity.
-
Internal Standard Spiking: A known amount of synthetic 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine is added to the homogenate. This is a critical step for accurate quantification.
-
Lipid Extraction: Lipids are extracted from the sample using established methods such as the Folch or Bligh-Dyer procedures, which utilize a chloroform/methanol/water solvent system to partition lipids into an organic phase.
-
Phase Separation and Collection: The mixture is centrifuged to separate the aqueous and organic phases. The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The solvent from the lipid extract is evaporated under a stream of nitrogen. The dried lipid film is then reconstituted in a solvent compatible with the analytical instrument.
-
Analytical Detection:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): For fatty acid profiling, phospholipids can be transesterified to fatty acid methyl esters (FAMEs) and analyzed by GC-FID. The C19:0 FAME peak serves as the internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For intact phospholipid analysis, the reconstituted lipid extract is injected into an LC-MS/MS system. The abundance of endogenous phospholipids is measured relative to the signal of the PC(19:0/19:0) internal standard.
-
Logical Relationship for Quantification
The quantification of an endogenous phospholipid is based on the ratio of its peak area to the peak area of the known amount of the PC(19:0/19:0) internal standard.
Quantitative Data
As of the current body of scientific literature, there is a lack of specific quantitative data on the natural abundance of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine in various biological samples. The data available primarily pertains to the quantification of total odd-chain fatty acids within the phospholipid class, which does not isolate the concentration of the PC(19:0/19:0) species.
| Biological Source | Analyte | Concentration/Abundance | Citation |
| Drosophila | Odd-chain fatty acid-containing Phospholipids | Present, increases with growth | [1] |
| Human Milk | Long-chain odd-chain fatty acids (including C19:0) in Phospholipids | Detected | [2] |
Signaling Pathways
Currently, there is no direct evidence from published research to suggest the involvement of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine in any specific signaling pathways. Its low natural abundance likely precludes a significant role as a signaling molecule, although this cannot be entirely ruled out without further investigation.
Conclusion
1,2-dinonadecanoyl-sn-glycero-3-phosphocholine holds a significant and well-established position in the field of lipidomics as a synthetic internal standard, enabling the accurate quantification of a wide array of phospholipids. While direct evidence of its substantial natural occurrence is wanting, the detection of its constituent odd-chain fatty acids in the phospholipids of some organisms hints at the possibility of its natural existence at low concentrations. Future targeted and highly sensitive analytical studies are required to definitively quantify its natural abundance and to explore any potential, yet undiscovered, biological roles. For researchers, scientists, and drug development professionals, PC(19:0/19:0) remains an indispensable tool for robust lipid analysis, while its status as a natural product remains an intriguing area for further exploration.
References
Unveiling the Dynamics of 19:0 Phosphatidylcholine in Lipid Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (19:0 PC), a saturated phosphatidylcholine with 19-carbon acyl chains, in the intricate dynamics of lipid bilayers. Understanding the biophysical properties and behavior of specific lipid species like this compound is crucial for advancing our knowledge of membrane structure and function, with significant implications for drug delivery systems, membrane protein studies, and the elucidation of cellular signaling processes.
Core Biophysical Properties of Phosphatidylcholines
| Property | Description | Value for this compound | Comparative Values |
| Phase Transition Temperature (Tm) | The temperature at which a lipid bilayer transitions from a gel-like, ordered state to a fluid, disordered state. | 62 °C | DPPC (16:0): 41 °C DSPC (18:0): 55 °C |
| Area per Lipid (APL) | The average area occupied by a single lipid molecule in the plane of the bilayer. This is a critical determinant of membrane packing and fluidity. | Data not available. Expected to be slightly larger than DSPC in the fluid phase. | DPPC (fluid phase): ~63 Ų DOPC (fluid phase): ~72 Ų |
| Bilayer Thickness | The distance between the headgroups of the two leaflets of the bilayer. It is influenced by acyl chain length and lipid packing. | Data not available. Expected to be greater than DSPC. | DPPC (fluid phase): ~3.8 nm DOPC (fluid phase): ~3.7 nm |
Note: Comparative values for Dipalmitoylphosphatidylcholine (DPPC) and Dioleoylphosphatidylcholine (DOPC) are provided to illustrate the impact of acyl chain length and saturation on these key biophysical parameters.
Experimental Protocols for Characterizing Lipid Bilayer Dynamics
A multi-faceted experimental approach is essential for a comprehensive understanding of lipid bilayer dynamics. The following are detailed methodologies for key techniques used to probe the properties of bilayers composed of or containing this compound.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the thermotropic phase behavior of lipid bilayers.[3][4][5][6]
Objective: To determine the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition for this compound liposomes.
Methodology:
-
Liposome (B1194612) Preparation:
-
Dissolve a known quantity of this compound in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the walls of a round-bottom flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Sample Preparation for DSC:
-
Transfer a precise amount of the liposome suspension to an aluminum DSC pan.
-
Seal the pan hermetically.
-
Prepare a reference pan containing the same volume of buffer.
-
-
DSC Analysis:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over a range that encompasses the phase transition.
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm.
-
Integrate the area under the peak to determine the transition enthalpy (ΔH).
-
Fluorescence Microscopy
Fluorescence microscopy allows for the direct visualization of lipid domains and the measurement of lipid mobility within the bilayer.[7]
Objective: To visualize the phase behavior of a mixed lipid bilayer containing this compound and a fluorescently labeled lipid probe.
Methodology:
-
Liposome and Supported Lipid Bilayer (SLB) Preparation:
-
Prepare a lipid mixture in an organic solvent containing this compound, a lower Tm lipid (e.g., POPC), and a small mole percentage (e.g., 0.5%) of a fluorescent lipid probe (e.g., Texas Red-DHPE).
-
Create small unilamellar vesicles (SUVs) from this mixture via sonication or extrusion.
-
Form a supported lipid bilayer (SLB) by depositing the SUV solution onto a clean glass coverslip. The vesicles will rupture and fuse to form a continuous bilayer on the substrate.
-
-
Microscopy and Imaging:
-
Mount the SLB on a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Use a temperature-controlled stage to manipulate the temperature of the bilayer.
-
Acquire images at various temperatures, particularly around the Tm of this compound.
-
Analyze the images for the formation of distinct domains, which will appear as regions of different fluorescence intensity, indicating phase separation.
-
-
Fluorescence Recovery After Photobleaching (FRAP):
-
Select a region of interest (ROI) in the fluid phase of the bilayer.
-
Use a high-intensity laser to photobleach the fluorophores within the ROI.
-
Acquire a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence in the bleached area as unbleached probes diffuse in.
-
Analyze the fluorescence recovery curve to determine the lateral diffusion coefficient of the lipid probe.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR provides atomic-level information about the structure, dynamics, and orientation of lipids within the bilayer.[8][9][10]
Objective: To characterize the order and dynamics of the acyl chains of this compound in a lipid bilayer.
Methodology:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) of this compound, potentially with a deuterated acyl chain at a specific position for ²H NMR.
-
Hydrate the lipid sample to the desired water content.
-
Pack the hydrated lipid sample into an NMR rotor.
-
-
NMR Spectroscopy:
-
Perform ³¹P NMR to confirm the lamellar phase of the lipid assembly. The characteristic lineshape of ³¹P NMR spectra can distinguish between different lipid phases (e.g., lamellar, hexagonal).
-
For deuterated samples, acquire ²H NMR spectra at various temperatures. The quadrupolar splitting of the deuterium (B1214612) signal is directly related to the order parameter (S_CD) of the C-D bond, providing a measure of the conformational freedom of the acyl chain at that position.
-
Magic Angle Spinning (MAS) NMR can be employed to obtain high-resolution spectra of ¹³C and ¹H, providing further insights into the molecular structure and dynamics.
-
Molecular Dynamics (MD) Simulations
MD simulations offer a computational approach to model the behavior of lipid bilayers at an atomistic or coarse-grained level, providing insights that can be difficult to obtain experimentally.[11][12]
Objective: To simulate the biophysical properties of a this compound bilayer, such as area per lipid and bilayer thickness, and to study its dynamics at the molecular level.
Methodology:
-
System Setup:
-
Use a molecular modeling software package (e.g., GROMACS, CHARMM) to build a bilayer of this compound molecules. A typical system would consist of at least 128 lipid molecules (64 per leaflet).
-
Solvate the bilayer with a water model (e.g., TIP3P).
-
Add ions to neutralize the system and to mimic physiological salt concentrations.
-
-
Simulation Protocol:
-
Choose an appropriate force field for lipids (e.g., CHARMM36, GROMOS).
-
Perform an energy minimization of the system to remove any steric clashes.
-
Equilibrate the system in several stages, typically starting with position restraints on the lipid atoms that are gradually released. This allows the water and ions to equilibrate around the fixed lipids, followed by the equilibration of the lipids themselves. Equilibration is usually performed under an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
Run a production simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) under the NPT ensemble to sample the conformational space of the bilayer.
-
-
Data Analysis:
-
Calculate the area per lipid by dividing the x-y dimensions of the simulation box by the number of lipids per leaflet.
-
Determine the bilayer thickness by calculating the average distance between the phosphorus atoms in the two leaflets.
-
Analyze the deuterium order parameters for the acyl chains to compare with experimental NMR data.
-
Visualize the trajectory to observe the dynamic behavior of the lipid molecules.
-
Signaling Pathways and Experimental Workflows
Phosphatidylcholines are not merely structural components; they are also key players in cellular signaling. The biosynthesis and catabolism of PC are tightly regulated processes that generate important signaling molecules.
Phosphatidylcholine Biosynthesis and Signaling
The primary pathway for de novo synthesis of phosphatidylcholine in eukaryotes is the Kennedy pathway.[5][6][13][14][15] Furthermore, the enzymatic breakdown of PC by phospholipases generates second messengers that are crucial for a variety of cellular processes.
Caption: Phosphatidylcholine biosynthesis via the Kennedy pathway and generation of signaling molecules.
Experimental Workflow for Liposome Characterization
A systematic workflow is crucial for the comprehensive characterization of liposomes, such as those made from this compound, for applications in drug delivery or as model membranes.
Caption: A typical experimental workflow for the characterization of liposomes.
Conclusion
This compound, as an odd-chain saturated phospholipid, serves as a valuable tool for investigating the fundamental principles of lipid bilayer dynamics. Its distinct phase transition temperature and expected biophysical properties provide a unique platform for studying the influence of acyl chain length on membrane organization and function. The detailed experimental protocols and workflows presented in this guide offer a robust framework for researchers and drug development professionals to comprehensively characterize lipid bilayers containing this compound and to harness this knowledge for the rational design of lipid-based technologies and a deeper understanding of biological membranes. Further computational and experimental studies are warranted to precisely determine the area per lipid and bilayer thickness of this compound, which will undoubtedly provide a more complete picture of its role in membrane biophysics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatidylcholine - Wikipedia [en.wikipedia.org]
- 7. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. tandfonline.com [tandfonline.com]
- 12. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of Nonadecanoyl-Phosphatidylcholine (19:0 PC)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes, playing critical roles in membrane integrity, signaling, and metabolism.[1][2] While PCs containing even-chain fatty acids are predominant, those with odd-chain fatty acids (OCFAs), such as nonadecanoyl-phosphatidylcholine (19:0 PC), are increasingly recognized for their unique biological significance. The biosynthesis of OCFAs differs fundamentally from their even-chain counterparts, beginning with a distinct primer molecule.[3][4] This document provides an in-depth technical overview of the biosynthetic pathways leading to this compound, from the synthesis of its nonadecanoic acid precursor to its final incorporation into the phospholipid structure. It includes a summary of quantitative data, detailed experimental protocols for its study, and pathway visualizations to facilitate understanding.
Part 1: The Foundation - De Novo Biosynthesis of Nonadecanoic Acid (19:0)
The synthesis of most fatty acids begins with the two-carbon primer acetyl-CoA.[4] However, the defining feature of odd-chain fatty acid biosynthesis is the use of the three-carbon molecule, propionyl-CoA, as the initial building block.[3][5] This molecule is carboxylated and then serves as the primer for the fatty acid synthase (FAS) complex.
The key steps are:
-
Priming: Propionyl-CoA is used as the starter unit instead of acetyl-CoA.[6]
-
Elongation: The fatty acid chain is elongated by the sequential addition of two-carbon units derived from malonyl-CoA.[7] This cycle of condensation, reduction, dehydration, and a second reduction is repeated.
-
Termination: For the synthesis of nonadecanoic acid (19:0), the process starts with one 3-carbon propionyl-CoA molecule and is followed by eight rounds of elongation using 2-carbon units from malonyl-CoA (3 + 8*2 = 19).
Part 2: Assembly of this compound - Key Pathways
Once nonadecanoyl-CoA is synthesized, it can be incorporated into a phosphatidylcholine molecule through two primary routes: the de novo synthesis pathway (Kennedy Pathway) or the phospholipid remodeling pathway (Lands' Cycle).
De Novo Synthesis via the Kennedy Pathway
The Kennedy pathway is the primary route for synthesizing PC from choline (B1196258).[8] The final step involves the transfer of a phosphocholine (B91661) head group to a diacylglycerol (DAG) molecule. For this compound to be formed via this pathway, a DAG containing a 19:0 acyl chain must be available.
The pathway proceeds as follows:
-
Choline Phosphorylation: Choline is phosphorylated by choline kinase to produce phosphocholine.
-
CDP-Choline Formation: Phosphocholine reacts with CTP, catalyzed by CTP:phosphocholine cytidylyltransferase, to form CDP-choline.[9]
-
PC Synthesis: The enzyme cholinephosphotransferase transfers the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) containing a 19:0 fatty acid (e.g., 1-palmitoyl-2-nonadecanoyl-glycerol), yielding this compound.[2][10]
Phospholipid Remodeling via The Lands' Cycle
The fatty acid composition of phospholipids is not static and can be actively modified in a process known as the Lands' cycle. This deacylation-reacylation cycle allows for the specific incorporation of fatty acids, like nonadecanoic acid, into existing phospholipid backbones.
The key steps are:
-
Deacylation: A pre-existing PC molecule (e.g., with two even-chain fatty acids) is hydrolyzed by a phospholipase A (PLA) enzyme, typically PLA2, which removes the fatty acid from the sn-2 position. This creates a lysophosphatidylcholine (B164491) (LPC) molecule.[1]
-
Acyl-CoA Synthesis: The free nonadecanoic acid (19:0) is activated to its coenzyme A thioester, 19:0-CoA, by an acyl-CoA synthetase.
-
Reacylation: A lysophosphatidylcholine acyltransferase (LPCAT) enzyme catalyzes the transfer of the nonadecanoyl group from 19:0-CoA to the free hydroxyl group of the LPC molecule, forming this compound.[11][12]
Part 3: Quantitative Data on this compound and Other OCFAs
Quantitative data for specific this compound species are limited and often captured within broader lipidomics studies. However, analyses of biological samples confirm the presence and physiological relevance of phospholipids containing odd-chain fatty acids.
| Lipid Class | Species | Concentration / Level | Biological Source | Reference |
| Phospholipids containing OCFAs (PL-OCFA) | C19:0 (as a component) | PL-OCFAs ranged from 30.89 ± 14.27 mg/L to 93.48 ± 36.55 mg/L | Human Milk | [13] |
| Phosphatidylcholine (PC) | PC(19:0/20:3) | Significantly increased expression after intervention with adzuki bean flavonoid mimetics. | Mouse Liver | [14] |
| Lysophosphatidylcholine (LPC) | LPC(19:0) | Identified as one of six key lipids in a risk stratification model for septic shock. | Human Plasma | [15] |
| Fatty Acids | 19:0 delta (cyclopropane) | Lower abundance in C. elegans fed on a Comamonas aquatica (DA) diet. | C. elegans | [16] |
Part 4: Experimental Protocols for Studying this compound Biosynthesis
Investigating the biosynthesis of this compound requires specialized techniques to trace the incorporation of precursors and to accurately quantify the resulting lipid species.
Protocol 1: Metabolic Labeling with Stable Isotopes
This method allows for the direct measurement of fatty acid synthesis, remodeling, and degradation by tracing the metabolic fate of a labeled precursor.[17]
Objective: To trace the incorporation of propionate (B1217596) into the 19:0 fatty acid and subsequently into the PC fraction.
Methodology:
-
Cell Culture: Grow the biological system of interest (e.g., cultured cells) in an appropriate medium.
-
Labeling: Supplement the medium with a stable isotope-labeled precursor, such as [1-¹³C]propionate or [¹³C₃]propionate. This labeled propionate will be converted to [¹³C]-propionyl-CoA and used to prime the synthesis of labeled odd-chain fatty acids.
-
Incubation: Incubate the cells for a defined period to allow for the metabolism and incorporation of the label into the lipidome.
-
Lipid Extraction: Harvest the cells and perform a total lipid extraction using a standard method like the Folch or Bligh-Dyer procedure.
-
Lipid Separation:
-
Separate the total lipid extract into different lipid classes (e.g., PC, PE, TAG) using Thin-Layer Chromatography (TLC) or Liquid Chromatography (LC).
-
Scrape the PC band (identified using standards) from the TLC plate or collect the corresponding LC fraction.
-
-
Fatty Acid Analysis:
-
Hydrolyze the purified PC fraction to release the fatty acids.
-
Convert the fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a ¹³C-labeled 19:0 FAME confirms its de novo synthesis from the propionate precursor.
-
Protocol 2: Quantitative Lipidomics by LC-MS/MS
This high-throughput approach provides a comprehensive and quantitative profile of hundreds of lipid species, including this compound, in a single analysis.[18][19]
Objective: To identify and quantify specific this compound molecular species (e.g., PC 16:0/19:0, PC 18:0/19:0) in a complex biological sample.
Methodology:
-
Sample Preparation: Obtain the biological sample (e.g., plasma, cell pellet, tissue homogenate).
-
Internal Standard Spiking: Add a known amount of an internal standard mixture to the sample. For PC quantification, this typically includes a non-endogenous or isotopically labeled PC standard, such as PC(19:0/19:0) or a deuterated PC.[19][20]
-
Lipid Extraction: Perform a one-phase or two-phase lipid extraction, often with methyl-tert-butyl ether (MTBE), to isolate lipids while precipitating proteins.
-
LC Separation: Inject the lipid extract onto a liquid chromatography system, typically using a reversed-phase C18 or C30 column. This separates lipid species based on their hydrophobicity (both chain length and degree of unsaturation).
-
MS/MS Detection:
-
The eluent from the LC is directed into a tandem mass spectrometer operating in a positive electrospray ionization (ESI+) mode.
-
To specifically detect PC species, a precursor ion scan for m/z 184.07 (the phosphocholine headgroup) is performed. The instrument will detect all parent ions that fragment to produce the 184.07 product ion.
-
Alternatively, in a targeted approach, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used, where the instrument is programmed to monitor specific precursor-to-product ion transitions for expected this compound species.
-
-
Data Analysis:
-
Identify this compound species based on their accurate mass and retention time.
-
Quantify the identified species by comparing the peak area of the endogenous lipid to the peak area of the co-eluting internal standard.
-
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 8. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that biosynthesis of phosphatidylethanolamine, phosphatidylcholine, and triacylglycerol occurs on the cytoplasmic side of microsomal vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of phosphatidylcholine by human lysophosphatidylcholine acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Concentration and composition of odd-chain fatty acids in phospholipids and triacylglycerols in Chinese human milk throughout lactation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Dietary bacteria control C. elegans fat content through pathways converging at phosphatidylcholine [elifesciences.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
19:0 PC and its Role in Membrane Fluidity: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Membrane fluidity is a critical parameter that governs the physiological functions of cellular membranes, including transport, signaling, and enzymatic activity. This property is largely determined by the lipid composition of the membrane, particularly the nature of the fatty acyl chains of phospholipids. 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (19:0 PC) is a saturated phospholipid characterized by two 19-carbon acyl chains. As a C19:0 lipid, it belongs to the family of odd-chain fatty acids, which, although less common than their even-chained counterparts, play significant roles in biological systems. This guide provides a comprehensive technical overview of this compound, its impact on membrane fluidity, and the experimental methodologies used to characterize these effects.
Physicochemical Properties of this compound
This compound is a synthetic phospholipid with a high degree of purity, making it a valuable tool for in vitro membrane studies and as an internal standard in lipidomics.[1] Its defining feature is the presence of two nonadecanoic acid tails, which are long, saturated hydrocarbon chains.
Impact on Membrane Fluidity
The fluidity of a lipid bilayer is primarily influenced by the length and degree of unsaturation of the phospholipid acyl chains. Longer and more saturated acyl chains, like those in this compound, pack more tightly together due to increased van der Waals interactions. This tight packing leads to a more ordered, gel-like membrane state with reduced fluidity.
A key quantitative measure of this property is the main phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase. For this compound, the Tm is 62°C .[2] This high Tm indicates that at physiological temperatures (around 37°C), membranes composed purely of this compound would exist in a highly ordered and rigid state. When incorporated into a lipid bilayer with other, lower-Tm phospholipids, this compound is expected to increase the overall order and decrease the fluidity of the membrane.
Quantitative Data on Phosphatidylcholine Phase Transitions
The phase transition temperature of saturated phosphatidylcholines is directly proportional to the length of their acyl chains. The following table summarizes the Tm for a series of saturated diacylphosphatidylcholines, highlighting the effect of chain length on membrane rigidity.
| Phosphatidylcholine (PC) | Acyl Chain Composition | Main Phase Transition Temperature (Tm) in °C |
| 13:0 PC | 1,2-ditridecanoyl-sn-glycero-3-phosphocholine | 14 |
| 14:0 PC (DMPC) | 1,2-dimyristoyl-sn-glycero-3-phosphocholine | 24 |
| 15:0 PC | 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine | 35 |
| 16:0 PC (DPPC) | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | 41 |
| 17:0 PC | 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine | 50 |
| 18:0 PC (DSPC) | 1,2-distearoyl-sn-glycero-3-phosphocholine | 55 |
| This compound | 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine | 62 |
| 20:0 PC | 1,2-diarachidoyl-sn-glycero-3-phosphocholine | 66 |
| 21:0 PC | 1,2-dihenicosanoyl-sn-glycero-3-phosphocholine | 71 |
Data sourced from Avanti Polar Lipids.[2]
Experimental Protocols for Measuring Membrane Fluidity
Several biophysical techniques can be employed to quantitatively assess the impact of this compound on membrane fluidity. Below are detailed protocols for three common methods.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the thermotropic properties of lipid bilayers, including the main phase transition temperature (Tm).
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film by dissolving the desired lipid mixture (e.g., a host lipid like DOPC with varying mole percentages of this compound) in an organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, Tris-HCl) by vortexing to form multilamellar vesicles (MLVs). The final lipid concentration is typically between 1-5 mg/mL.
-
-
DSC Measurement:
-
Degas the liposome suspension and the reference buffer prior to loading into the DSC sample and reference cells, respectively.
-
Place the sealed cells in the calorimeter and initiate a heating scan at a controlled rate (e.g., 1°C/min) over a temperature range that encompasses the expected phase transition(s).
-
Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.
-
The peak of the resulting endotherm corresponds to the main phase transition temperature (Tm).
-
Fluorescence Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in membrane fluidity restricts the probe's motion, leading to a higher fluorescence anisotropy value.
-
Liposome Preparation with Probe:
-
Prepare liposomes as described in the DSC protocol, with the addition of a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) to the initial lipid/solvent mixture. The probe-to-lipid molar ratio is typically around 1:500.
-
-
Fluorescence Measurement:
-
Dilute the probe-containing liposome suspension in a cuvette with buffer to a final lipid concentration that gives an appropriate fluorescence signal.
-
Place the cuvette in a temperature-controlled spectrofluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~360 nm for DPH).
-
Measure the fluorescence emission intensity parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light at the probe's emission wavelength (e.g., ~430 nm for DPH).
-
-
Anisotropy Calculation:
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is the G-factor, an instrument-specific correction factor.
-
Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe that exhibits a spectral shift in its emission depending on the polarity of its environment, which is related to water penetration into the lipid bilayer and thus membrane packing.
-
Liposome Preparation with Laurdan:
-
Prepare liposomes as described previously, incorporating Laurdan into the lipid mixture at a molar ratio of approximately 1:200 (probe:lipid).
-
-
Fluorescence Spectroscopy:
-
Dilute the Laurdan-labeled liposomes in a cuvette with buffer.
-
Using a spectrofluorometer, excite the sample at a wavelength of 350 nm.
-
Record the fluorescence emission intensities at 440 nm (characteristic of an ordered, gel-phase environment) and 490 nm (characteristic of a disordered, liquid-crystalline phase environment).
-
-
GP Calculation:
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490)
-
Higher GP values indicate a more ordered membrane, while lower GP values suggest a more fluid membrane.
-
Role of Membrane Fluidity in Cellular Signaling
Changes in membrane fluidity can have profound effects on cellular signaling pathways by modulating the activity of membrane-associated proteins. A well-characterized example is the DesK-DesR two-component system in the bacterium Bacillus subtilis, which acts as a thermosensor to maintain membrane fluidity.
The DesK-DesR Signaling Pathway
When the temperature drops, the bacterial cell membrane becomes more rigid. This decrease in fluidity is sensed by the transmembrane sensor kinase, DesK. The increased order of the lipid acyl chains induces a conformational change in DesK, activating its kinase activity. Activated DesK then autophosphorylates and transfers the phosphate (B84403) group to its cognate response regulator, DesR. Phosphorylated DesR (DesR-P) acts as a transcriptional activator, binding to the promoter of the des gene and upregulating the expression of a fatty acid desaturase. This enzyme introduces double bonds into the acyl chains of existing phospholipids, thereby increasing membrane fluidity and restoring it to an optimal state. Once fluidity is restored, DesK switches to its phosphatase activity, dephosphorylating DesR-P and turning off the expression of the desaturase.
Signaling Pathway Diagram
Conclusion
This compound, with its long, saturated acyl chains and high phase transition temperature, serves as a potent modulator of membrane fluidity. Its incorporation into lipid bilayers leads to a more ordered and less fluid membrane environment. The experimental techniques detailed in this guide provide robust methods for quantifying these effects. Understanding the impact of specific lipid species like this compound on membrane properties is crucial for researchers in various fields, from fundamental cell biology to the design of lipid-based drug delivery systems where membrane fluidity can influence drug release and stability. The intricate relationship between lipid composition, membrane fluidity, and cellular signaling underscores the importance of a detailed understanding of the biophysical properties of individual lipid components.
References
Methodological & Application
Application Note: Utilizing 19:0 Phosphatidylcholine as an Internal Standard for Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative lipidomics aims to accurately measure the abundance of various lipid species within a biological system. This is crucial for understanding the roles of lipids in health and disease, identifying biomarkers, and evaluating the efficacy of therapeutic interventions. A significant challenge in quantitative mass spectrometry-based lipidomics is the variability introduced during sample preparation and analysis, including differences in extraction efficiency, ionization efficiency, and instrument response. To correct for these variations, internal standards are indispensable.
19:0 Phosphatidylcholine (PC), including species like 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (B1648035) (19:0 Lyso PC) and 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (PC 19:0/19:0), serves as an excellent internal standard for the quantification of phosphatidylcholines and other lipid classes. As odd-chain fatty acids are not typically abundant in most biological systems, the use of 19:0 PC minimizes the risk of interference from endogenous lipids, allowing for accurate normalization of the analytical signal.[1][2] This application note provides a detailed protocol for the use of this compound as an internal standard in a typical lipidomics workflow, from sample preparation to data analysis.
Principle of Internal Standardization
The core principle of using an internal standard (IS) is to add a known quantity of a compound, which is chemically and physically similar to the analytes of interest but not naturally present in the sample, at an early stage of the sample preparation process. The IS experiences the same experimental variations as the endogenous lipids. By calculating the ratio of the analyte signal to the IS signal, these variations can be normalized, leading to more accurate and precise quantification.
References
Application Notes and Protocols for Fatty Acid Analysis in Bacteria Using 19:0 PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of fatty acid composition in bacteria is a critical tool in microbial physiology, taxonomy, and drug discovery. Fatty acid profiles can serve as chemotaxonomic markers, provide insights into metabolic pathways, and reveal mechanisms of adaptation to environmental stress. Odd-chain fatty acids (OCFAs), though less abundant than their even-chain counterparts, are integral components of the cell membranes of many bacterial species. Accurate quantification of these fatty acids is essential for comprehensive lipidomic studies.
This document provides detailed application notes and protocols for the use of 19:0 Phosphatidylcholine (PC), specifically 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (PC(19:0/19:0)), as a surrogate standard for the analysis of bacterial fatty acids. The use of a surrogate standard, added at the beginning of the sample preparation, is crucial for assessing the overall efficiency and recovery of the entire analytical procedure, from lipid extraction to final analysis.
Principle of the Method
The fundamental principle of this method is the conversion of all cellular fatty acids, including those within complex lipids like phospholipids, into their volatile fatty acid methyl ester (FAME) derivatives. These FAMEs are then separated, identified, and quantified using gas chromatography-mass spectrometry (GC-MS) or gas chromatography with flame ionization detection (GC-FID).
PC(19:0/19:0) is an ideal surrogate standard because the 19:0 (nonadecanoic) fatty acid is rare in most bacteria. By adding a known amount of PC(19:0/19:0) to the bacterial sample before extraction, the recovery of the resulting 19:0 FAME can be used to correct for any losses that occur during the multi-step sample preparation process. This ensures high accuracy and reproducibility in the quantification of all other fatty acids present in the sample.
Key Applications
-
Bacterial Identification and Taxonomy: Fatty acid profiles are unique to different bacterial species and can be used for rapid and reliable identification.
-
Microbial Physiology and Metabolism: Studying changes in fatty acid composition can provide insights into how bacteria respond to different growth conditions, nutrient availability, and stress.
-
Antimicrobial Drug Development: The enzymes involved in bacterial fatty acid synthesis are attractive targets for novel antibiotics. Fatty acid analysis can be used to screen for compounds that inhibit these pathways.
-
Biofilm Research: The lipid composition of bacterial membranes plays a crucial role in the formation and properties of biofilms.
-
Environmental Microbiology: Analysis of phospholipid fatty acids (PLFAs) from environmental samples can provide a snapshot of the viable microbial community composition and biomass.[1][2][3]
Experimental Protocols
A detailed protocol for the analysis of bacterial fatty acids using PC(19:0/19:0) as a surrogate standard is provided below. This protocol is a comprehensive workflow from bacterial cell culture to data analysis.
Materials and Reagents
-
Bacterial Culture: Actively growing liquid culture or colonies from an agar (B569324) plate.
-
Surrogate Standard: 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (PC(19:0/19:0)) solution (e.g., 10 mg/mL in chloroform).
-
Internal Standard (for GC analysis): Methyl nonadecanoate (B1228766) (19:0 FAME) or other odd-chain FAME standard (e.g., methyl heptadecanoate).
-
Reagents for Lipid Extraction (Bligh and Dyer Method):
-
Chloroform
-
Methanol
-
0.15 M Citrate Buffer (pH 4.0)
-
-
Reagents for Saponification and Methylation:
-
Solvents: Hexane (GC grade), Anhydrous sodium sulfate (B86663).
-
Glassware: Teflon-lined screw-cap glass tubes (13x100 mm), Pasteur pipettes, GC vials with inserts.
-
Equipment: Centrifuge, vortex mixer, heating block or water bath (80-100°C), clinical rotator (optional), gas chromatograph with mass spectrometer (GC-MS) or flame ionization detector (GC-FID).
Protocol Steps
-
Sample Preparation and Cell Harvesting:
-
Harvest approximately 40 mg of bacterial cells from a fresh agar plate (third quadrant of a streak plate) or an equivalent amount from a liquid culture by centrifugation.
-
Transfer the cell pellet to a clean 13x100 mm glass tube.
-
Crucial Step: Add a known amount of the PC(19:0/19:0) surrogate standard solution directly to the cell pellet. The amount should be in a similar order of magnitude to the expected total fatty acid content of the sample.
-
-
Saponification (Liberation of Fatty Acids):
-
Add 1.0 mL of Reagent 1 (Saponification) to the tube containing the cells and surrogate standard.
-
Securely seal the tube with a Teflon-lined cap.
-
Vortex briefly and then heat in a boiling water bath for 5 minutes.
-
Remove from the water bath, vortex vigorously for 5-10 seconds, and return to the water bath for a total heating time of 30 minutes.[4]
-
-
Methylation (Conversion to FAMEs):
-
Cool the tubes to room temperature.
-
Uncap and add 2.0 mL of Reagent 2 (Methylation).
-
Recap the tubes, vortex briefly, and heat at 80°C for 10 minutes. This step is critical in both time and temperature.[4]
-
-
Extraction of FAMEs:
-
Rapidly cool the tubes in a water bath.
-
Add 1.25 mL of Reagent 3 (Extraction).
-
Cap the tubes and gently mix by inversion or on a clinical rotator for 10 minutes.
-
Allow the phases to separate (centrifugation at low speed can assist).
-
Carefully remove the lower aqueous phase with a Pasteur pipette and discard.
-
-
Sample Cleanup (Base Wash):
-
Add 3.0 mL of Reagent 4 (Base Wash) to the remaining organic phase.
-
Cap and gently mix for 5 minutes.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper organic (hexane/ether) phase containing the FAMEs to a clean GC vial. For enhanced stability, the extract can be passed through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Just before analysis, add a known concentration of an internal standard (e.g., methyl nonadecanoate) to the GC vial. This standard is used to quantify the FAMEs.
-
Analyze the sample using a suitable GC-MS system. A typical GC program involves a temperature ramp from around 170°C to 270°C.
-
Identify the FAMEs by comparing their mass spectra and retention times to a commercial FAME standard mix (e.g., Supelco 37 Component FAME Mix).
-
Data Analysis and Quantification
-
Peak Identification: Identify the peaks in the chromatogram corresponding to the individual FAMEs and the internal and surrogate standards based on their retention times and mass spectra.
-
Quantification: Calculate the concentration of each fatty acid using the peak area relative to the peak area of the internal standard (e.g., methyl nonadecanoate) and a calibration curve.
-
Recovery Calculation: Determine the recovery of the surrogate standard (19:0 FAME from PC(19:0/19:0)) by comparing its quantified amount to the initial amount added. A typical recovery for PC(19:0/19:0) is around 94%.[5][6]
-
Correction for Losses: Correct the quantified amounts of all other fatty acids for procedural losses by dividing by the recovery rate of the surrogate standard.
-
Data Presentation: Express the results as a percentage of the total fatty acids or in absolute amounts (e.g., nmol/mg of dry cell weight).
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different bacterial strains or growth conditions.
Table 1: Example of Fatty Acid Profile for a Bacterial Sample
| Fatty Acid | Retention Time (min) | Peak Area | Concentration (nmol/mg) | Relative Abundance (%) |
| 14:0 | 10.2 | 150000 | 15.0 | 7.5 |
| i15:0 | 11.5 | 300000 | 30.0 | 15.0 |
| a15:0 | 11.8 | 400000 | 40.0 | 20.0 |
| 16:0 | 12.9 | 500000 | 50.0 | 25.0 |
| 17:0 | 14.2 | 100000 | 10.0 | 5.0 |
| 18:1ω7c | 15.1 | 250000 | 25.0 | 12.5 |
| cy19:0 | 16.5 | 300000 | 30.0 | 15.0 |
| Total | 200.0 | 100.0 |
Table 2: Typical Abundance of Selected Odd-Chain Fatty Acids in Different Bacterial Genera
| Bacterial Genus | 15:0 (%) | 17:0 (%) | 19:0 (cyclopropane) (%) | Reference |
| Bacillus | Predominantly iso and anteiso forms | Common | Less common | |
| Pseudomonas | Present | Present | Can be present | [7] |
| Staphylococcus | Significant increase in some mutants | Significant increase in some mutants | Significant increase in some mutants | [8] |
| Escherichia | Present | Present | Can be present | [9] |
Visualizations
Experimental Workflow
The entire analytical process can be visualized as a workflow diagram.
Caption: Workflow for bacterial fatty acid analysis.
Bacterial Phosphatidylcholine Biosynthesis Pathways
Bacteria that synthesize phosphatidylcholine (PC) typically use one of two main pathways.
Caption: Bacterial phosphatidylcholine biosynthesis pathways.
Conclusion
The use of 19:0 PC as a surrogate standard provides a robust and accurate method for the quantitative analysis of fatty acids in bacteria. This approach is invaluable for a wide range of research applications, from fundamental microbial physiology to the development of new antimicrobial agents. The detailed protocols and guidelines presented here offer a comprehensive resource for researchers aiming to implement this powerful analytical technique in their work.
References
- 1. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. med.und.edu [med.und.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipid Extraction Using a 19:0 Phosphatidylcholine (PC) Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction of lipids from various biological matrices using a 19:0 phosphatidylcholine (PC) internal standard. The inclusion of an internal standard is crucial for accurate and reproducible quantification of lipid species in complex samples by correcting for variations in extraction efficiency and instrument response. 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (PC(19:0/19:0)) is a commonly used internal standard due to its structural similarity to endogenous PCs and its infrequent natural occurrence.[1]
Introduction
Lipidomics, the large-scale study of lipids, is a rapidly growing field with significant implications for biomarker discovery, disease diagnostics, and drug development.[2] Accurate quantification of lipid species is paramount for generating reliable and meaningful data. The use of a stable isotope-labeled or odd-chain internal standard, such as 19:0 PC, is a gold-standard practice in quantitative lipid analysis.[3] This standard is added to the sample prior to extraction, ensuring it undergoes the same experimental procedures as the endogenous lipids of interest.[1]
This guide details three widely adopted lipid extraction methods—the Folch, Bligh & Dyer, and Methyl-tert-butyl ether (MTBE) methods—all adapted for the use of a this compound internal standard.
Data Presentation: Internal Standard Concentrations
The following table summarizes typical concentrations of this compound and other internal standards used in various lipid extraction protocols. This allows for easy comparison and selection of an appropriate concentration based on the sample type and analytical method.
| Internal Standard Mix Component | Concentration in Stock Solution | Sample Type | Reference |
| PC (19:0/19:0) | 10 mg/mL | Soil | [4] |
| PC (19:0/19:0) | 6.7 µg/mL | Cells, Tissues, Plasma, Serum | [5] |
| LPC (19:0) | 3.3 µg/mL | Cells, Tissues, Plasma, Serum | [5] |
| PC (19:0/19:0) | Not specified | Mammalian Cells, Plasma, Tissue | [6] |
| LPC (19:0) | Not specified | Human EDTA Plasma | [7] |
| PC (19:0/19:0) | 60 µg/mL | Human Plasma | [8] |
Experimental Protocols
Below are detailed protocols for lipid extraction using a this compound internal standard. Safety precautions, such as working in a well-ventilated area and using appropriate personal protective equipment, should be followed when handling organic solvents.
Protocol 1: Modified Folch Method for Biological Tissues
This protocol is adapted from established methods for the extraction of total lipids from tissues like the brain.[6]
Materials:
-
This compound internal standard (e.g., from Avanti Polar Lipids)
-
Chloroform
-
Methanol
-
Deionized Water
-
Butylated hydroxytoluene (BHT) (optional antioxidant)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Sample Preparation: Weigh approximately 50 mg of frozen tissue and place it in a glass centrifuge tube.[6]
-
Internal Standard Addition: Add a known amount of this compound internal standard solution directly to the tissue sample. The final concentration should be optimized based on the expected lipid content of the sample and the sensitivity of the analytical instrument.
-
Homogenization: Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution to the tissue. For 50 mg of tissue, this corresponds to 1 mL of the solvent mixture. Homogenize the sample until a uniform consistency is achieved.
-
Phase Separation: Add 0.2 volumes of deionized water (e.g., 200 µL for 1 mL of solvent). Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.[6]
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., isopropanol (B130326) for LC-MS).
Caption: Workflow for the modified Folch lipid extraction method.
Protocol 2: Modified Bligh & Dyer Method for Soil Samples
This protocol is based on the method described for the analysis of microbial phospholipid fatty acids in soils.[1][4]
Materials:
-
1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (PC(19:0/19:0)) surrogate standard[1]
-
Chloroform
-
Methanol
-
0.15 M Citrate (B86180) Buffer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Standard Preparation: Prepare a daily working solution of the PC(19:0/19:0) surrogate standard by diluting a stock solution (e.g., 10 mg/mL) in chloroform.[4]
-
Sample Preparation: Place a known amount of soil sample into a glass centrifuge tube.
-
Internal Standard Addition: Add a defined volume of the prepared surrogate standard to each soil sample.[4]
-
Extraction: Add the Bligh and Dyer extractant to the soil sample in the following order: i) 2.0 mL citrate buffer, ii) 2.5 mL chloroform, and iii) 5.0 mL methanol.[4]
-
Vortexing and Centrifugation: Vortex the tubes and then centrifuge at 226 x g for 15 minutes.[4]
-
Lipid Collection: Transfer the supernatant containing the lipids to a new tube.
-
Further Processing: The extracted lipids can then be further fractionated to isolate phospholipids, followed by methanolysis to produce fatty acid methyl esters (FAMEs) for GC-FID analysis.[4]
References
- 1. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils [jove.com]
- 2. Frontiers | Lipidomics Identified Lyso-Phosphatidylcholine and Phosphatidylethanolamine as Potential Biomarkers for Diagnosis of Laryngeal Cancer [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. med.und.edu [med.und.edu]
Application Notes and Protocols for the Preparation of 19:0 PC Liposomes for Biophysical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer, and are valuable tools in various scientific disciplines, including biophysics and drug delivery. Their structure allows for the encapsulation of hydrophilic, hydrophobic, and amphiphilic molecules. 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (19:0 PC) is a saturated phosphatidylcholine with 19-carbon acyl chains.[1][2] Liposomes formulated with this compound are of particular interest for biophysical studies due to their unique phase transition behavior and membrane properties. This document provides detailed protocols for the preparation and characterization of this compound liposomes.
Data Presentation
The biophysical characteristics of liposomes are critical for their application. Below is a summary of expected quantitative data for this compound liposomes.
| Parameter | Expected Value | Technique |
| Phase Transition Temperature (Tm) | 62°C[3] | Differential Scanning Calorimetry (DSC) |
| Mean Hydrodynamic Diameter | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 to -15 mV | Electrophoretic Light Scattering (ELS) |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar liposomes of a defined size.
Materials:
-
1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (this compound) powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of this compound in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature below the boiling point of chloroform (e.g., 40°C).
-
Rotate the flask to create a thin, uniform lipid film on the inner surface as the chloroform evaporates.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[4]
-
-
Hydration:
-
Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the phase transition temperature (Tm) of this compound (i.e., >62°C, for example, 65-70°C).[5]
-
Add the pre-heated buffer to the round-bottom flask containing the dry lipid film.
-
Gently agitate the flask by hand or on a shaker at a temperature above the Tm for 1-2 hours to allow the lipid film to swell and form multilamellar vesicles (MLVs).[5]
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tm of this compound.
-
Draw the MLV suspension into a glass syringe and place it in the extruder.
-
Force the lipid suspension through the membrane by pushing the plunger. This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a uniform size distribution.
-
The resulting suspension will contain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), depending on the pore size of the membrane used.
-
-
Storage:
-
Store the prepared liposome (B1194612) suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.
-
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution and polydispersity of the liposomes.[6]
Procedure:
-
Dilute a small aliquot of the liposome suspension with filtered PBS to a suitable concentration to avoid multiple scattering effects.[7]
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI).
Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperature (Tm) of the liposomes.[8]
Procedure:
-
Prepare a concentrated sample of the liposome suspension.
-
Load the sample into a DSC pan and seal it.
-
Place an equal volume of the corresponding buffer in a reference pan.
-
Place both pans in the DSC instrument.
-
Scan a temperature range that brackets the expected Tm of this compound (e.g., 40°C to 80°C) at a defined heating rate.[9]
-
The peak of the endothermic transition in the thermogram corresponds to the Tm.
Visualizations
Caption: Workflow for this compound Liposome Preparation.
Caption: Liposome Structure and Cellular Interaction.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. PC(19:0/19:0) | C46H92NO8P | CID 24779009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. news-medical.net [news-medical.net]
- 7. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 8. Ultrasonic spectroscopy and differential scanning calorimetry of liposomal-encapsulated nisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 19:0 PC for Internal Standard Spiking in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of phosphatidylcholines (PCs) and other lipid species is crucial for advancing research in drug development and various scientific fields. The inherent variability in sample preparation, extraction efficiency, and mass spectrometry (MS) response necessitates the use of an internal standard (IS) to ensure data accuracy and reproducibility. 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (19:0 PC) is a non-endogenous, odd-chain phosphatidylcholine commonly employed as an internal standard in lipidomic analyses. Its structural similarity to endogenous PCs allows it to mimic their behavior during sample processing and analysis, thereby correcting for variations. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard for quantitative lipidomics.
Data Presentation: Recommended Concentrations for this compound Internal Standard
The optimal concentration of the this compound internal standard is critical for accurate quantification and should be determined based on the sample type, the expected concentration range of the endogenous lipids of interest, and the sensitivity of the analytical platform. The goal is to add a consistent amount of the internal standard to every sample, including calibration standards and quality controls, at a concentration that provides a strong signal without suppressing the ionization of the target analytes.[1] The following table summarizes empirically determined concentrations of this compound used in various lipidomics applications.
| Sample Type | This compound Concentration (in final extract) | Application Notes |
| Human Plasma | 6.7 µg/mL | Part of an internal standard mixture for a pseudotargeted lipidomics method.[2] |
| Human Plasma | 60 µg/mL | Used in quality control samples for assessing intra- and interday variation.[3] |
| Mammalian Cells (~10^6 cells) | 1 µg/mL | For spatial metabolomics and lipidomics of breast cancer cell spheroids.[4] |
| Mouse Brain and Liver Tissue (~10 mg) | 6.7 µg/mL | Added as part of an internal standard mixture prior to lipid extraction.[2] |
| Soil | 5 µ g/sample | A surrogate standard added prior to extraction to assess recovery.[5] |
Experimental Protocols
Materials
-
19:0 Phosphatidylcholine (1,2-dinonadecanoyl-sn-glycero-3-phosphocholine)
-
Chloroform (B151607), HPLC grade
-
Methanol, HPLC grade
-
Pipettes and tips
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound.
-
Weighing: Accurately weigh a known amount of this compound powder (e.g., 10 mg) using an analytical balance.
-
Dissolving: Transfer the weighed this compound to a clean glass vial. Add the appropriate volume of chloroform to achieve the desired concentration of 10 mg/mL. For example, add 1 mL of chloroform to 10 mg of this compound.
-
Mixing: Cap the vial securely and vortex thoroughly until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed glass vial to prevent solvent evaporation and degradation.
Protocol 2: Preparation of Working Internal Standard Solution
This protocol details the preparation of a 100 µg/mL working solution.
-
Dilution: Allow the 10 mg/mL this compound stock solution to equilibrate to room temperature.
-
Calculation: Calculate the volume of stock solution required. To prepare 1 mL of a 100 µg/mL working solution, you will need 10 µL of the 10 mg/mL stock solution.
-
Preparation: In a new glass vial, add 990 µL of a 2:1 (v/v) chloroform:methanol solution. Add 10 µL of the 10 mg/mL this compound stock solution.
-
Mixing: Cap the vial and vortex thoroughly to ensure homogeneity.
-
Storage: Store the working solution at -20°C. It is recommended to prepare fresh working solutions regularly to ensure concentration accuracy.
Protocol 3: Spiking of Internal Standard into a Biological Sample (Plasma)
This protocol provides a general procedure for adding the this compound internal standard to a plasma sample before lipid extraction.
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: Aliquot a specific volume of plasma (e.g., 50 µL) into a clean tube.
-
Internal Standard Addition: Add a precise volume of the this compound working solution to the plasma sample. The amount added should be consistent across all samples and result in a final concentration within the linear range of the instrument. For example, adding 10 µL of a 6.7 µg/mL working solution to 40 µL of plasma is a common practice.[2]
-
Vortexing: Immediately after adding the internal standard, vortex the sample for 10-15 seconds to ensure thorough mixing.
-
Proceed to Lipid Extraction: The sample is now ready for the lipid extraction procedure (e.g., Folch or Bligh-Dyer method). The internal standard will be co-extracted with the endogenous lipids.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the signaling pathway logic for using this compound as an internal standard.
Caption: Experimental workflow for using this compound as an internal standard.
Caption: Logic of internal standard-based quantification.
References
- 1. This compound Chloroform 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. med.und.edu [med.und.edu]
- 4. Spatial Metabolomics and Lipidomics Reveal the Mechanisms of the Enhanced Growth of Breast Cancer Cell Spheroids Exposed to Triclosan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils [jove.com]
Application Note: Mass Spectrometry Fragmentation Pattern of 19:0 Phosphatidylcholine (PC)
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for lipid analysis.
Introduction:
Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes. The structural diversity of PCs, arising from the different fatty acyl chains esterified to the glycerol (B35011) backbone, plays a crucial role in membrane fluidity and cellular signaling. Odd-chain fatty acids, such as nonadecanoic acid (19:0), are less common than their even-chain counterparts but are gaining interest as potential biomarkers in various metabolic studies. Mass spectrometry is a powerful analytical technique for the detailed structural characterization of lipids like 19:0 PC. This application note provides a detailed overview of the expected fragmentation pattern of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (19:0/19:0 PC) and a protocol for its analysis by tandem mass spectrometry.
Predicted Mass Spectrometry Fragmentation of 19:0/19:0 PC
The fragmentation of 19:0/19:0 PC in mass spectrometry is predictable based on the well-established fragmentation patterns of other phosphatidylcholines. The exact mass of 19:0/19:0 PC is 817.656 g/mol .[1]
Positive Ion Mode (ESI+):
In positive ion mode, phosphatidylcholines are commonly observed as protonated molecules ([M+H]⁺) or as adducts with sodium ([M+Na]⁺) or other cations. Collision-induced dissociation (CID) of the protonated 19:0/19:0 PC is expected to yield a characteristic fragment ion corresponding to the phosphocholine (B91661) headgroup at m/z 184.07.[2] Other significant fragments arise from the neutral loss of one or both nonadecanoic acid (19:0) chains.
Table 1: Predicted Fragment Ions of 19:0/19:0 PC in Positive ESI-MS/MS
| Ion Description | Predicted m/z |
| Protonated Molecule [M+H]⁺ | 818.664 |
| Sodium Adduct [M+Na]⁺ | 840.646 |
| Phosphocholine Headgroup | 184.073 |
| [M+H - C₁₉H₃₈O₂]⁺ (Loss of one 19:0) | 520.333 |
| [M+H - C₁₉H₃₈O₂ - C₁₉H₃₇O]⁺ | Not typically observed |
Negative Ion Mode (ESI-):
In negative ion mode, PCs often form adducts with anions present in the mobile phase, such as acetate (B1210297) ([M+CH₃COO]⁻) or chloride ([M+Cl]⁻). Fragmentation of these adducts typically results in the loss of the adduct and the formation of a carboxylate anion from the fatty acyl chain. For 19:0/19:0 PC, the characteristic fragment would be the nonadecanoate (B1228766) anion.
Table 2: Predicted Fragment Ions of 19:0/19:0 PC in Negative ESI-MS/MS
| Ion Description | Predicted m/z |
| Acetate Adduct [M+CH₃COO]⁻ | 876.702 |
| Nonadecanoate Anion [C₁₉H₃₇O₂]⁻ | 297.279 |
Experimental Protocol: Tandem Mass Spectrometry of 19:0/19:0 PC
Objective:
To identify and characterize 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0/19:0 PC) using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Materials and Reagents:
-
1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0/19:0 PC) standard (Avanti Polar Lipids or equivalent)
-
LC-MS grade methanol (B129727)
-
LC-MS grade chloroform
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Ammonium (B1175870) acetate
-
Formic acid
Instrumentation:
A tandem mass spectrometer, such as a triple quadrupole or a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source is required.
Sample Preparation:
-
Prepare a stock solution of 19:0/19:0 PC in a chloroform/methanol (2:1, v/v) mixture at a concentration of 1 mg/mL.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a suitable solvent, such as methanol or acetonitrile/water (1:1, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
Direct Infusion Mass Spectrometry Parameters:
-
Ionization Mode: ESI Positive and Negative
-
Infusion Flow Rate: 5-10 µL/min
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 20-40 V
-
Desolvation Gas (N₂): 600-800 L/hr
-
Desolvation Temperature: 300-400 °C
-
Collision Gas: Argon
-
Collision Energy: For MS/MS, use a collision energy of 20-40 eV to induce fragmentation. This may need to be optimized for the specific instrument.
LC-MS/MS Method (for analysis in complex mixtures):
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipid.
-
MS Acquisition:
-
Positive Mode: Precursor ion scan for m/z 184.07 to specifically detect all PC species. Follow with product ion scans of the m/z corresponding to the [M+H]⁺ of 19:0/19:0 PC (m/z 818.66).
-
Negative Mode: Product ion scan of the m/z corresponding to the [M+CH₃COO]⁻ of 19:0/19:0 PC (m/z 876.70).
-
Data Analysis and Interpretation:
The acquired mass spectra should be analyzed for the presence of the predicted precursor and fragment ions. In positive mode, the detection of a precursor ion at m/z 818.66 that fragments to produce a dominant ion at m/z 184.07 is strong evidence for a phosphatidylcholine with a total of 38 carbons in the acyl chains. The presence of a fragment at m/z 520.33 confirms the loss of a 19:0 fatty acid. In negative mode, the fragmentation of the m/z 876.70 precursor to yield a fragment at m/z 297.28 confirms the presence of a nonadecanoate chain.
Visualizations
Caption: Predicted fragmentation of 19:0/19:0 PC.
Caption: Mass spectrometry workflow for this compound.
References
Application Note: High-Resolution Analysis of Odd-Chain Fatty Acids Using GC-MS
Introduction
Odd-chain fatty acids (OCFAs), once considered minor components of the total fatty acid pool, are gaining significant attention in biomedical and pharmaceutical research. Present in trace amounts in human plasma and tissues, OCFAs such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are now recognized as important biomarkers for dietary intake, metabolic health, and disease risk.[1][2] Unlike their even-chain counterparts, OCFAs are metabolized to propionyl-CoA, which can enter the Krebs cycle as succinyl-CoA, highlighting a unique metabolic pathway.[3][4][5] Accurate and precise quantification of OCFAs is crucial for understanding their physiological roles and for the development of novel therapeutic strategies.
This application note provides a detailed protocol for the analysis of odd-chain fatty acids in plasma samples using gas chromatography-mass spectrometry (GC-MS). The method includes protocols for sample extraction, derivatization to fatty acid methyl esters (FAMEs), and instrumental analysis. Additionally, quantitative performance data and a discussion of appropriate analytical standards are presented.
Analytical Standards
The selection of appropriate analytical standards is critical for accurate quantification. Certified reference materials (CRMs) and analytical standards for a range of odd-chain fatty acids are available from various commercial suppliers. For quantitative analysis, the use of an internal standard is essential to correct for variations in sample preparation and analysis.
Internal Standards:
-
Odd-Chain Fatty Acids not present in the sample: Fatty acids such as tridecanoic acid (C13:0) can be used as internal standards, provided they are not endogenously present in the samples being analyzed.[6]
-
Stable Isotope-Labeled (SIL) Fatty Acids: Deuterated odd-chain fatty acids (e.g., heptadecanoic acid-d3) are ideal internal standards as they are chemically identical to the analytes but can be distinguished by their mass, minimizing analytical variability.[7]
A mixture of odd-chain fatty acid standards is recommended for method development and as a system suitability standard.[7]
Experimental Protocols
Plasma Sample Preparation and Lipid Extraction
This protocol describes the extraction of total fatty acids from plasma.
Materials:
-
Plasma samples (stored at -80°C)
-
Internal standard solution (e.g., C13:0 or deuterated C17:0 in methanol)
-
Methylene (B1212753) chloride
-
Acetyl chloride
-
7% Potassium carbonate solution
-
Glass centrifuge tubes with screw caps
-
Water bath
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a glass centrifuge tube, combine 200 µL of plasma with 10 µg of the internal standard (e.g., C13:0).
-
Add 1 mL of a 3:1 (v/v) mixture of methanol and methylene chloride.
-
Carefully add 200 µL of acetyl chloride.
-
Cap the tubes tightly and place them in a 75°C water bath for 1 hour.
-
After cooling to room temperature, add 4 mL of 7% potassium carbonate solution to stop the reaction.
-
Add 2 mL of hexane, vortex thoroughly for 1 minute, and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean tube.
-
Dry the hexane extract under a gentle stream of nitrogen before reconstitution for GC-MS analysis.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For accurate GC-MS analysis, fatty acids must be derivatized to their more volatile methyl esters. The protocol above incorporates a direct transesterification step. Alternatively, for extracted free fatty acids, the following derivatization protocol using boron trifluoride (BF3)-methanol can be used.
Materials:
-
Dried lipid extract
-
BF3-Methanol reagent (14%)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol reagent.
-
Cap the tube and heat at 60°C for 60 minutes.
-
After cooling, add 0.5 mL of saturated NaCl solution.
-
Add 0.6 mL of hexane, vortex, and allow the layers to separate.
-
Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane layer containing the FAMEs is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Capillary column suitable for FAME analysis (e.g., SP™-2560, 100 m x 0.25 mm x 0.2 µm).[8]
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 225°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial temp 100°C for 4 min, ramp to 240°C at 3°C/min, hold for 20 min |
| MS Transfer Line Temp | 250°C |
| Ion Source Temp | 200°C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
Note: The oven program and other parameters should be optimized for the specific column and analytes of interest.
Quantitative Data
The following table summarizes representative quantitative performance data for the analysis of fatty acids using chromatographic methods.
| Analyte | Linearity (R²) | LOD (mg/mL) | LOQ (mg/mL) | Recovery (%) | Reference |
| Acetic Acid | 0.9987 | 0.1456 | 0.4412 | 76.05 | [9] |
| Propionic Acid | 0.9985 | 0.1496 | 0.4533 | 95.60 | [9] |
| Butyric Acid | 0.9966 | 0.1428 | 0.4327 | 81.56 | [9] |
| Palmitic Acid | >0.99 | 0.01-0.06 | 0.01-0.06 | 80-115 | [10] |
| Stearic Acid | >0.99 | 0.01-0.06 | 0.01-0.06 | 80-115 | [10] |
| Oleic Acid | >0.99 | 0.01-0.06 | 0.01-0.06 | 80-115 | [10] |
| Linoleic Acid | >0.99 | 0.01-0.06 | 0.01-0.06 | 80-115 | [10] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for odd-chain fatty acid analysis.
Metabolic Pathway of Odd-Chain Fatty Acids
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. biochemistryclub.com [biochemistryclub.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Plasma fatty acids analysis protocol v1 [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Phospholipids Using 19:0 Phosphatidylcholine as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phospholipids (B1166683) are fundamental components of cellular membranes and play crucial roles in various cellular processes, including signal transduction and membrane trafficking.[1] Their accurate quantification is essential for understanding disease mechanisms, identifying biomarkers, and in drug development. This document provides a detailed protocol for the quantitative analysis of phospholipids from various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a specific focus on the application of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (19:0 PC) as an internal standard.
This compound is an ideal internal standard as it is a saturated phosphatidylcholine with odd-numbered fatty acyl chains, which is not commonly found in most biological systems.[2] This minimizes the risk of interference with endogenous phospholipid species. The use of an internal standard is critical to correct for variability in sample extraction, processing, and instrument response, thereby ensuring accurate and reproducible quantification.[3]
Key Applications:
-
Lipidomics Research: Profiling and quantifying changes in phospholipid composition in response to stimuli or disease.
-
Biomarker Discovery: Identifying potential phospholipid biomarkers for various diseases.
-
Drug Development: Assessing the effect of drug candidates on lipid metabolism.
-
Nutritional Science: Evaluating the impact of diet on phospholipid profiles.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantitative analysis of phospholipids.
Materials and Reagents
-
Internal Standard: this compound (1,2-dinonadecanoyl-sn-glycero-3-phosphocholine)[2]
-
Solvents (LC-MS Grade): Chloroform, Methanol, Water, Acetonitrile, Isopropanol
-
Reagents: Formic acid, Ammonium (B1175870) acetate (B1210297), Butylated hydroxytoluene (BHT)
-
Lipid Standards: A mix of representative phospholipids for calibration curves (e.g., from Avanti Polar Lipids)
-
Glassware: Silanized glass tubes and vials to prevent lipid adsorption[4]
-
Equipment:
-
Homogenizer (for tissue samples)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple-quadrupole mass spectrometer)
-
Sample Preparation and Lipid Extraction
The choice of extraction method depends on the sample matrix.[1] The Folch method is a widely used technique for lipid extraction from various biological samples.[5]
Internal Standard Spiking:
Before extraction, a known amount of this compound internal standard is added to each sample. The concentration of the internal standard should be comparable to the expected concentration of the endogenous lipids of interest.[3]
Protocol for Lipid Extraction (Folch Method):
-
Homogenization (for tissues): Homogenize approximately 10-20 mg of tissue in a 2:1 (v/v) chloroform:methanol solution. For plasma or cells, proceed to the next step.
-
Extraction: To 100 µL of plasma or cell suspension, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture containing the this compound internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution and vortex again.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for phospholipid separation.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipid species.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.[6][7]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each phospholipid class and the this compound internal standard.
Data Presentation
Table 1: Properties of this compound Internal Standard
| Property | Value |
| Full Name | 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine |
| Abbreviation | PC(19:0/19:0) |
| Molecular Formula | C46H92NO8P |
| Molecular Weight | 818.20 g/mol |
| Acyl Chain | 19:0 (saturated) |
Table 2: Example MRM Transitions for Phospholipid Quantification
| Phospholipid Class | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Phosphatidylcholine (PC) | Positive | [M+H]+ | 184.07 |
| Phosphatidylethanolamine (PE) | Positive | [M+H]+ | Neutral Loss of 141.02 |
| Phosphatidylserine (PS) | Negative | [M-H]- | Neutral Loss of 87.03 |
| Phosphatidylinositol (PI) | Negative | [M-H]- | 241.01 |
| This compound (Internal Standard) | Positive | 818.7 | 184.07 |
Table 3: Summary of Sample Preparation Protocols
| Sample Type | Homogenization | Extraction Solvent | Key Considerations |
| Plasma/Serum | Not required | Chloroform:Methanol (2:1) | Protein precipitation and removal is crucial. |
| Tissues | Required | Chloroform:Methanol (2:1) | Thorough homogenization is necessary for efficient extraction. |
| Cultured Cells | Cell lysis required | Chloroform:Methanol (2:1) | Accurate cell counting is important for normalization. |
Visualizations
Caption: Experimental workflow for quantitative phospholipid analysis.
Caption: Simplified phosphatidylcholine signaling pathway.
Caption: Rationale for using an internal standard in quantitative analysis.
References
- 1. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Optimize Phospholipid Extraction Techniques? [eureka.patsnap.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. lipidmaps.org [lipidmaps.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 19:0 PC Signal in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal of 19:0 Phosphatidylcholine (PC) and other phosphatidylcholines in mass spectrometry experiments.
Troubleshooting Guide: Low or Inconsistent 19:0 PC Signal
Use this guide to diagnose and resolve common issues affecting the detection of this compound.
Question: Why is my this compound internal standard signal weak or absent?
Answer: A weak or absent signal for your this compound internal standard can stem from several factors throughout your experimental workflow, from sample preparation to data acquisition. Follow this troubleshooting workflow to identify the likely cause.
Caption: Troubleshooting flowchart for low this compound signal.
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: Which lipid extraction method is best for phosphatidylcholines?
-
A1: Liquid-liquid extraction (LLE) methods are widely used and effective. The choice depends on your sample matrix and goals.[1][2]
-
Folch/Bligh & Dyer: These classic methods use a chloroform (B151607)/methanol/water mixture and are robust for a wide range of lipids, including PCs.[1][2][3]
-
Methyl-tert-butyl ether (MTBE): This method is gaining popularity as it is less toxic than chloroform and can provide comparable extraction efficiency. The lipid-containing organic phase forms the upper layer, simplifying collection.[1][4]
-
-
For samples with high protein content, protein precipitation is a necessary first step.[5] Solid-Phase Extraction (SPE) can be used after LLE to remove interfering substances and enrich for phospholipids.[1][3]
-
-
Q2: How can I prevent the degradation of this compound during sample preparation?
-
A2: Phospholipids are susceptible to hydrolysis and oxidation.[1] To minimize degradation, process samples quickly and on ice. Store samples at -80°C for short periods if immediate processing is not possible.[1] Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidation.[5]
-
Liquid Chromatography
-
Q3: What type of LC column is recommended for PC analysis?
-
A3: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are used.
-
Reversed-Phase (e.g., C18, C8): RP-LC separates lipids based on their acyl chain length and degree of unsaturation. This is useful for separating different PC species from each other.[3][6]
-
HILIC: This separates lipids based on the polarity of their headgroups, which is advantageous for class-specific separation. This can help reduce matrix effects as analytes and internal standards with the same headgroup will have similar retention times.[6]
-
-
-
Q4: How can I improve my peak shape for this compound?
-
A4: Poor peak shape can be caused by several factors, including column contamination, column overload, or issues with the mobile phase.[7] Ensure you are using high-purity (LC-MS grade) solvents and additives. If peaks are fronting or tailing, consider diluting your sample to avoid overloading the column.
-
Mass Spectrometry
-
Q5: What are the key mass spectrometry parameters to optimize for this compound?
-
A5: Optimizing MS parameters is critical for achieving a strong signal.[8]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is most common for PCs, as the choline (B1196258) headgroup ionizes efficiently to form protonated molecules [M+H]+.[9][10] Sodium [M+Na]+ and potassium [M+K]+ adducts are also frequently observed.[11][12]
-
Characteristic Ions: For identification and quantification in MS/MS, the most specific and abundant fragment ion for all PCs is the phosphocholine (B91661) headgroup at m/z 184.0733 in positive mode.[9][13][14]
-
Source Parameters: Carefully optimize source parameters like capillary/ion spray voltage, source temperature, and cone/skimmer voltages to maximize the this compound signal.[15][16] Suboptimal parameters can lead to poor ionization or in-source fragmentation.[15]
-
-
-
Q6: What are "matrix effects" and how do they affect my this compound signal?
-
A6: Matrix effect is the suppression or enhancement of an analyte's ionization due to co-eluting compounds from the sample matrix.[17][18][19] Phospholipids themselves are a major source of matrix effects in biological samples.[18][20] This can lead to poor accuracy and reproducibility. Using a co-eluting internal standard like this compound helps to correct for these effects, as the standard is affected similarly to the endogenous PCs.[6][21]
-
-
Q7: What mobile phase additives can enhance the PC signal?
-
A7: The addition of ammonium formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) to the mobile phase can improve ionization efficiency and signal stability for PCs in ESI.[13][22] Using acetonitrile (B52724) as the organic mobile phase has also been shown to provide a superior signal-to-noise ratio for PCs compared to methanol.[22]
-
Quantitative Data Summary
The following tables summarize typical parameters that can be optimized for PC analysis.
Table 1: Mobile Phase Modifiers for ESI+
| Additive | Typical Concentration | Purpose |
|---|---|---|
| Ammonium Formate | 5-10 mM | Promotes protonation, stabilizes spray |
| Ammonium Acetate | 10 mM | Promotes adduct formation, stabilizes spray[13][16] |
Table 2: Common Adducts and Fragments for this compound (C43H86NO8P, Exact Mass: 791.6142)
| Ion Mode | Adduct/Fragment | Calculated m/z | Common Use |
|---|---|---|---|
| Positive | [M+H]+ | 792.6221 | Precursor Ion (MS1) |
| Positive | [M+Na]+ | 814.6040 | Precursor Ion (MS1) |
| Positive | [M+K]+ | 830.5779 | Precursor Ion (MS1) |
| Positive | Phosphocholine | 184.0733 | Product Ion (MS/MS)[9][14] |
| Negative | [M+CH3COO]- | 850.6413 | Precursor Ion (MS1)[13] |
| Negative | [M-CH3]- | 776.5985 | Product Ion (MS/MS)[13] |
Experimental Protocols
Protocol 1: Methyl-tert-butyl ether (MTBE) Lipid Extraction
This protocol is adapted from established methods for extracting lipids from plasma or tissue homogenates.[1][4]
-
Sample Preparation: To 100 µL of sample (e.g., plasma) in a glass tube, add 300 µL of Methanol. Add your this compound internal standard at this stage.
-
Vortex: Vortex the mixture vigorously for 30 seconds.
-
MTBE Addition: Add 1 mL of MTBE.
-
Incubation & Shaking: Cap the tube and incubate at room temperature for 1 hour on a shaker.
-
Phase Separation: Add 250 µL of LC-MS grade water to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes. Two distinct phases will form.
-
Collection: Carefully collect the upper organic phase (which contains the lipids) and transfer to a new glass tube.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for your LC-MS system (e.g., 100 µL of Acetonitrile/Isopropanol 1:1, v/v).
Caption: Workflow for MTBE-based lipid extraction.
Protocol 2: General LC-MS/MS Method for PC Analysis
This serves as a starting point for method development.
-
LC System: UPLC/HPLC system coupled to a high-resolution mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM Ammonium Formate.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Ramp to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
MS System: Q-TOF or Orbitrap Mass Spectrometer with ESI source.
-
Ion Mode: Positive.
-
Scan Mode: Data-Dependent Acquisition (DDA) or Precursor Ion Scanning.
-
Key MS Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150°C.
-
Collision Energy (for m/z 184): 30-40 eV (instrument dependent, requires optimization).
-
References
- 1. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 13. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.und.edu [med.und.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ovid.com [ovid.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. ovid.com [ovid.com]
- 21. High spatial resolution imaging of biological tissues using nanospray desorption electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Technical Support Center: 19:0 PC (Dinonadecanoyl-sn-glycero-3-phosphocholine) Standard
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of your 19:0 Phosphatidylcholine (PC) standard and ensure the accuracy and reproducibility of your experimental results.
I. Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage, handling, and use of your 19:0 PC standard.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Peaks in Chromatogram (HPLC/GC) | 1. Hydrolysis: The ester bonds of the fatty acid chains or the phosphocholine (B91661) headgroup have been cleaved, leading to the formation of 19:0 lysophosphatidylcholine (B164491) (lyso-PC) and nonadecanoic acid (19:0 fatty acid).2. Oxidation: Although less likely for a saturated fatty acid, trace amounts of unsaturated impurities could have oxidized.3. Contamination: The standard may be contaminated with other lipids or impurities from solvents or storage containers. | 1. Verify Storage Conditions: Ensure the standard is stored at -20°C or lower, under an inert atmosphere (argon or nitrogen), and in a glass vial with a PTFE-lined cap.[1][2]2. Use Fresh Solvents: Prepare fresh aliquots of high-purity solvents for each use.3. Purity Assessment: Perform a purity check using a validated analytical method (see Section III: Experimental Protocols). |
| Inconsistent Internal Standard (IS) Response in Mass Spectrometry | 1. Incomplete Solubilization: The this compound standard may not be fully dissolved in the chosen solvent, leading to variable concentrations in your aliquots.2. Adsorption to Surfaces: Phospholipids can adsorb to plastic surfaces, such as pipette tips and vials.[2]3. Ion Suppression/Enhancement: Components in your sample matrix may be affecting the ionization of the this compound in the mass spectrometer. | 1. Ensure Complete Dissolution: Vortex the standard solution thoroughly and visually inspect for any undissolved material. Sonication may be used if necessary.2. Use Appropriate Labware: Use glass or polypropylene (B1209903) labware and low-retention pipette tips.3. Matrix Effect Evaluation: Prepare a matrix-matched calibration curve to assess for ion suppression or enhancement. |
| Loss of Signal/Concentration Over Time | 1. Degradation: The standard is degrading due to improper storage or handling.2. Solvent Evaporation: If stored in a solution, the solvent may have evaporated, leading to an increase in concentration, followed by potential precipitation and apparent loss. | 1. Review Storage and Handling Procedures: Refer to the storage and handling guidelines in Section II.2. Prepare Fresh Working Solutions: Prepare fresh working solutions from a stock solution that has been properly stored. It is recommended to prepare working solutions daily.[3] |
| Visible Cloudiness or Precipitation in Solution | 1. Low Solubility: The concentration of the this compound may be too high for the chosen solvent, especially at lower temperatures.2. Hydrolysis Products: The formation of less soluble degradation products, such as free fatty acids. | 1. Warm Solution Gently: Warm the solution to room temperature and vortex to redissolve the lipid.2. Check Solvent Compatibility: Ensure you are using an appropriate solvent for the desired concentration. Chloroform (B151607) or a chloroform:methanol mixture is commonly used.[1]3. Filter the Solution: If redissolving is not possible, the solution may be compromised. Consider filtering through a PTFE syringe filter, but be aware this may alter the concentration. A purity check is recommended. |
II. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What is the optimal storage temperature for this compound standard? A1: For long-term stability, this compound standard, both in powder form and in an organic solvent, should be stored at -20°C or below.[1][2]
-
Q2: Should I store this compound as a powder or in solution? A2: As a saturated phosphatidylcholine, this compound is relatively stable as a powder.[2] However, for ease of use in experiments, preparing a stock solution in an appropriate organic solvent like chloroform or a chloroform:methanol mixture is common. If stored in solution, it is crucial to use a glass vial with a PTFE-lined cap and to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation of any potential trace unsaturated impurities.[1][2]
-
Q3: Can I store my this compound standard in plastic vials or use plastic pipette tips? A3: It is strongly recommended to avoid plastic containers for storing organic solutions of lipids, as plasticizers can leach into the solvent and contaminate your standard.[2] For handling, using glass or polypropylene labware and low-retention pipette tips is advisable to minimize adsorption.[2]
-
Q4: How often should I prepare fresh working solutions of my this compound standard? A4: To ensure accuracy, it is best practice to prepare fresh working solutions daily from a properly stored stock solution.[3]
Degradation
-
Q5: What are the primary degradation pathways for this compound? A5: The two main degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: This is the most common degradation pathway for phosphatidylcholines. It involves the cleavage of the ester bonds, resulting in the formation of 19:0 lysophosphatidylcholine (lyso-PC) and nonadecanoic acid (a free fatty acid).[4] This can be catalyzed by acidic or basic conditions and the presence of water.
-
Oxidation: While this compound is a saturated lipid and thus not prone to oxidation, any trace amounts of unsaturated lipid impurities in the standard can be oxidized.
-
-
Q6: How can I detect degradation of my this compound standard? A6: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), or by Gas Chromatography (GC) after derivatization. The appearance of peaks corresponding to degradation products like 19:0 lyso-PC or nonadecanoic acid is an indicator of degradation.
-
Q7: What is the expected stability of this compound in an aqueous solution? A7: Phosphatidylcholines are most stable in aqueous solutions at a pH of around 6.5.[4] Both acidic and alkaline conditions will accelerate hydrolysis. The rate of hydrolysis is also temperature-dependent.
III. Experimental Protocols
1. Protocol for Preparation of this compound Standard Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in chloroform.
Materials:
-
This compound standard (powder)
-
Chloroform (HPLC grade or higher)
-
Glass volumetric flask (e.g., 10 mL)
-
Glass vial with PTFE-lined cap
-
Argon or nitrogen gas
-
Analytical balance
Procedure:
-
Allow the sealed container of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh the desired amount of this compound powder (e.g., 10 mg) using an analytical balance.
-
Transfer the powder to the glass volumetric flask.
-
Add a small amount of chloroform to dissolve the powder, gently swirling the flask.
-
Once dissolved, add chloroform to the flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a glass vial with a PTFE-lined cap.
-
Flush the headspace of the vial with argon or nitrogen gas before sealing.
-
Store the stock solution at -20°C.
2. Protocol for Purity Assessment of this compound Standard by HPLC-MS
This protocol provides a general method for assessing the purity of a this compound standard and detecting common degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
This compound standard solution (prepared as described above)
Procedure:
-
Sample Preparation: Dilute the this compound stock solution to a suitable concentration for injection (e.g., 10 µg/mL) using the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow rate: 0.3 mL/min
-
Column temperature: 40°C
-
Injection volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Scan range: m/z 150-1000
-
Capillary voltage: 3.5 kV
-
Source temperature: 120°C
-
Desolvation temperature: 350°C
-
-
Data Analysis:
-
Monitor for the protonated molecule of this compound ([M+H]⁺ at m/z 818.67).
-
Look for the characteristic fragment ion of the phosphocholine headgroup at m/z 184.07.
-
Search for the protonated molecules of potential degradation products:
-
19:0 lyso-PC ([M+H]⁺ at m/z 538.40)
-
Nonadecanoic acid ([M-H]⁻ in negative mode at m/z 297.28 or [M+H]⁺ in positive mode at m/z 299.29, though less common)
-
-
IV. Visualizations
References
troubleshooting poor recovery of 19:0 PC during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with lipid extraction, specifically focusing on the poor recovery of 19:0 Phosphatidylcholine (19:0 PC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are experiencing low recovery of our internal standard, this compound, during our lipid extraction. What are the potential causes?
Poor recovery of this compound, a long-chain saturated phosphatidylcholine, can stem from several factors throughout the experimental workflow. The primary areas to investigate are the extraction method itself, the choice of solvents, and sample handling procedures. Key potential causes include:
-
Incomplete Extraction: The long, saturated acyl chains of this compound make it less polar than phosphatidylcholines with shorter or unsaturated chains. This can lead to lower solubility in the organic phase of some extraction methods if the solvent polarity is not optimized.
-
Suboptimal Phase Separation: In biphasic extraction methods like Folch or Bligh-Dyer, incomplete separation of the organic and aqueous layers can lead to loss of this compound in the aqueous or protein interface.
-
Adsorption to Surfaces: Long-chain lipids can adsorb to plasticware. It is crucial to use glass or solvent-resistant polypropylene (B1209903) tubes and pipette tips.
-
Sample Overload: Exceeding the buffering capacity of the extraction solvent with a high sample-to-solvent ratio can lead to inefficient extraction.
-
Degradation: Although less of a concern for saturated lipids compared to unsaturated ones, prolonged exposure to harsh conditions or enzymatic activity prior to extraction can still be a factor.
Q2: Which lipid extraction method is best suited for long-chain phosphatidylcholines like this compound?
The choice of extraction method can significantly impact the recovery of different lipid classes. While there is no single "best" method for all applications, here's a comparison of commonly used techniques for this compound extraction:
-
Folch Method: This is a robust and widely used method that generally provides good recovery for a broad range of lipids, including phosphatidylcholines.[1][2][3] Its use of a relatively large volume of chloroform (B151607):methanol (B129727) helps to effectively solubilize less polar lipids like this compound.
-
Bligh-Dyer Method: This method is a modification of the Folch method that uses a lower solvent-to-sample ratio.[4][5] While efficient for many applications, it may be less effective for samples with high lipid content, potentially leading to lower recovery of long-chain PCs.[4]
-
MTBE (Methyl-tert-butyl ether) Method: This method offers the advantage of having the lipid-containing organic phase as the upper layer, which can simplify handling and reduce contamination.[6][7][8] However, some studies have shown that MTBE-based methods may have lower recovery for more polar lipids, such as lysophosphatidylcholines.[9] While this compound is a phosphatidylcholine, its long saturated chains decrease its polarity, so the impact of MTBE might be less pronounced.
Recommendation: For troubleshooting poor recovery of this compound, starting with an optimized Folch method is recommended due to its broad effectiveness. If using an MTBE method, careful optimization of solvent ratios and extraction conditions is crucial.
Q3: How can we optimize our current extraction protocol to improve this compound recovery?
Several modifications to your protocol can enhance the recovery of this compound:
-
Increase Solvent-to-Sample Ratio: For methods like Bligh-Dyer, increasing the initial solvent volume relative to the sample can improve the extraction efficiency for less soluble lipids.[10]
-
Thorough Homogenization: Ensure complete disruption of the sample matrix to allow for full access of the extraction solvent to the lipids. This is especially important for tissue samples.
-
Multiple Extractions: After the initial extraction and phase separation, re-extract the aqueous phase and the protein pellet with an additional volume of the organic solvent (e.g., chloroform for Folch/Bligh-Dyer or MTBE) to recover any remaining lipids.
-
Optimize Vortexing/Shaking: Ensure vigorous and sufficient mixing during the extraction step to facilitate the partitioning of lipids into the organic phase.
-
Temperature Control: Performing the extraction at room temperature or slightly elevated temperatures (e.g., 30-40°C) can improve the solubility of long-chain saturated lipids. However, be mindful of potential degradation of other more sensitive lipids in your sample.
-
Use of Glassware: As mentioned, avoid plasticware where possible to minimize lipid adsorption.
Q4: Could the issue be related to the reconstitution solvent used after drying the lipid extract?
Yes, the choice of reconstitution solvent is critical. If the dried lipid extract containing this compound is not fully redissolved, you will observe low recovery in your analytical measurement.
-
Solvent Compatibility: 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (this compound) is soluble in chloroform and ethanol (B145695) (25 mg/ml).[11] Ensure your reconstitution solvent is compatible with this solubility profile. A mixture of chloroform and methanol (e.g., 2:1 or 1:1, v/v) is often a good choice.
-
Sufficient Volume and Mixing: Use a sufficient volume of the reconstitution solvent to fully dissolve the lipid pellet. Vortex and/or sonicate the sample to ensure complete dissolution before analysis.
Quantitative Data on Lipid Recovery
While specific recovery data for this compound is not extensively published, the following table summarizes general recovery trends for phosphatidylcholines (PC) and other lipid classes using different extraction methods. This can help guide your method selection and optimization.
| Extraction Method | Phosphatidylcholine (PC) Recovery | Lysophosphatidylcholine (LPC) Recovery | Notes | Reference |
| Folch | High (Generally >85%) | High | Considered a "gold standard" for broad lipid extraction. | [9] |
| Bligh-Dyer | High (Similar to Folch for low-lipid samples) | High | May have lower recovery in high-lipid content samples compared to Folch. | [4] |
| MTBE | Good, but can be slightly lower than Folch | Significantly lower than Folch | May be less efficient for more polar lipids. | [9] |
| Butanol/Methanol (Alshehry) | High (Comparable to or higher than Folch) | High | A single-phase method that shows good recovery for polar lipids. | [1] |
Experimental Protocols
Below are detailed methodologies for the three most common lipid extraction techniques.
Protocol 1: Modified Folch Method for Plasma
This protocol is adapted for the extraction of lipids from plasma samples.
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
In a glass centrifuge tube, add 100 µL of plasma.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma.
-
Vortex the mixture vigorously for 1 minute and incubate at room temperature for 30 minutes.[12]
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.[12]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 1,200 x g for 15 minutes at 4°C to separate the phases.[12]
-
Carefully remove the upper aqueous phase using a Pasteur pipette.
-
Collect the lower organic (chloroform) phase into a clean glass tube.
-
To maximize recovery, add 1 mL of chloroform to the remaining aqueous phase and protein interface, vortex, and centrifuge again. Pool the lower phase with the first extract.
-
Dry the combined organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method.
Protocol 2: Bligh-Dyer Method for Tissues
This protocol is suitable for the extraction of lipids from tissue homogenates.
Materials:
-
Tissue homogenate (in water or buffer)
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of tissue homogenate in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) solution.[4][13]
-
Vortex vigorously for 15 minutes.[4]
-
Add 1.25 mL of deionized water and vortex for another minute.[4][13]
-
Centrifuge at 1,000 x g for 10 minutes at room temperature to achieve phase separation.[13]
-
The lower phase is the organic layer containing the lipids. Carefully collect the lower phase, avoiding the protein disk at the interface.[4]
-
For quantitative extraction, it is recommended to re-extract the remaining aqueous phase and protein pellet with 2 mL of chloroform.[14]
-
Pool the organic phases and dry under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent.
Protocol 3: MTBE Method for Cell Pellets
This protocol is designed for lipid extraction from cell pellets and is amenable to higher throughput.
Materials:
-
Cell pellet
-
Methanol (ice-cold)
-
MTBE (ice-cold)
-
Deionized water
-
Glass tubes with PTFE-lined caps
-
Pipettes
-
Vortex mixer
-
Shaker/incubator
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Start with a cell pellet in a glass tube.
-
Add 1.5 mL of methanol and vortex thoroughly.[6]
-
Add 5 mL of MTBE and incubate on a shaker for 1 hour at room temperature.[6]
-
Induce phase separation by adding 1.25 mL of deionized water.[6]
-
Incubate for 10 minutes at room temperature.
-
Centrifuge at 1,000 x g for 10 minutes.[6]
-
The upper phase is the organic layer containing the lipids. Carefully collect the upper MTBE layer.[6][15]
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for analysis.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.
Figure 1. Troubleshooting workflow for poor this compound recovery.
References
- 1. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 2. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 5. ibcm.blog.unq.edu.ar [ibcm.blog.unq.edu.ar]
- 6. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Plasma lipid extraction [bio-protocol.org]
- 13. tabaslab.com [tabaslab.com]
- 14. aquaculture.ugent.be [aquaculture.ugent.be]
- 15. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
Technical Support Center: Optimizing Chromatographic Separation of 19:0 PC
Welcome to the technical support center for optimizing the chromatographic separation of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (19:0 PC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in lipidomics?
A1: this compound is a phosphatidylcholine molecule containing two 19-carbon saturated fatty acyl chains. Because odd-chain fatty acids are rare in most biological systems, this compound is commonly used as an internal standard for the quantification of other phospholipids (B1166683) in complex samples like plasma, cells, or tissues.[1][2] Its role is to correct for variations in sample extraction and signal response during mass spectrometry analysis.
Q2: Which chromatographic technique is best for separating this compound?
A2: The best technique depends on the experimental goal. The three most common liquid chromatography (LC) modes for lipid analysis are Reversed-Phase LC (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Normal-Phase LC (NPLC).[3]
-
Reversed-Phase Liquid Chromatography (RPLC): This is the most widely used method for in-depth lipidome characterization.[1] It separates lipids based on the length and degree of unsaturation of their fatty acyl chains.[4] RPLC is excellent for separating this compound from other PC species with different chain lengths or double bonds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates lipids into classes based on the polarity of their head groups.[5] This method is ideal if the goal is to separate PC (including this compound) from other lipid classes like phosphatidylethanolamines (PE), phosphatidylserines (PS), or sphingomyelins (SM).[5][6] It minimizes ion suppression effects between different lipid classes.[5]
-
Normal-Phase Liquid Chromatography (NPLC): Like HILIC, NPLC separates lipids by head group polarity.[7] However, HILIC has the advantage of using mobile phases that are more compatible with electrospray ionization mass spectrometry (ESI-MS).[6]
Q3: How do I choose the right column for my analysis?
A3: Column selection is critical for successful separation.
-
For RPLC: C18 and C8 columns are the most common choices for lipidomics.[3][7] C18 phases provide strong retention for non-polar molecules like PC and are excellent for separating species based on fatty acid differences.[8][9] For high-resolution separation of isomers, C30 columns have also gained popularity.[10]
-
For HILIC and NPLC: Silica or diol-based columns are typically used.[5][7] These polar stationary phases retain lipids based on the polarity of their head groups. An iHILIC®-Fusion column, for example, has been shown to provide good peak shapes and efficient separation of phospholipid classes.[5]
Q4: What are common mobile phase modifiers, and why are they used?
A4: Mobile phase modifiers are essential for improving peak shape and ionization efficiency in LC-MS.[3]
-
Ammonium (B1175870) formate (B1220265) and formic acid are commonly used in the positive ion mode as they provide protons for efficient ionization of molecules like PC.[3]
-
Ammonium acetate is often preferred for the negative ion mode.[3]
-
Triethylamine (B128534) can be added to the mobile phase in RPLC to reduce non-specific interactions between phosphatidylcholine molecules and the stationary phase, leading to better peak shapes.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of this compound.
Problem 1: Poor Peak Shape (Broadening or Tailing)
| Potential Cause | Recommended Solution |
| Secondary Interactions | Phospholipids can interact with active sites on the column or stainless steel components of the LC system, causing peak tailing.[12] Add a modifier like triethylamine (e.g., 1% v/v) to the mobile phase to mask these interactions.[11] Using a biocompatible LC system can also mitigate this issue.[12] |
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal. Ensure the solvent strength is appropriate to elute this compound as a sharp peak. For RPLC, this typically involves a high percentage of organic solvent like methanol, acetonitrile, or isopropanol.[3][13] |
| Column Overload | Injecting too much sample can lead to broad, fronting peaks. Reduce the amount of this compound standard injected onto the column. |
| Column Degradation | The column may be contaminated or have lost its stationary phase. Try cleaning the column according to the manufacturer's instructions or replace it with a new one.[14] |
Problem 2: Low Signal Intensity or Poor Recovery
| Potential Cause | Recommended Solution |
| Ion Suppression | Co-eluting compounds from the sample matrix can compete with this compound for ionization, reducing its signal. Improve chromatographic separation to resolve this compound from interfering species. HILIC is particularly effective at separating lipid classes, which can help minimize this effect.[5] |
| Adsorption to LC Hardware | Phospholipids, especially those with exposed phosphate (B84403) groups, can adsorb to stainless steel surfaces in the LC flow path, leading to poor recovery.[12] Using a bio-inert or PEEK-lined LC system and column can significantly improve recovery.[12] |
| Suboptimal MS Source Conditions | The electrospray ionization (ESI) source parameters may not be optimized. Adjust settings such as spray voltage, gas flow, and temperature to maximize the signal for this compound. |
| Incorrect Mobile Phase Modifier | The choice of modifier can significantly impact ionization efficiency. For positive mode analysis of PC, mobile phases containing ammonium formate with formic acid often provide the best signal intensity.[3] |
Problem 3: Inconsistent Retention Time
| Potential Cause | Recommended Solution |
| Mobile Phase Composition | Small variations in mobile phase composition, especially the ratio of aqueous to organic solvents, can cause significant shifts in retention time in RPLC.[15] Prepare fresh mobile phase daily and use a high-precision pump. |
| Fluctuating Column Temperature | Changes in column temperature affect retention time. Use a column oven to maintain a stable temperature throughout the analysis.[7] |
| Column Equilibration | The column may not be properly equilibrated between runs, especially when using a gradient. Ensure an adequate equilibration step is included at the end of each run.[16] |
| Air Bubbles in the System | Air bubbles in the pump or column can cause pressure fluctuations and lead to variable retention times. Degas the mobile phase and prime the pump to remove any bubbles. |
Visualized Workflows and Logic
Caption: General experimental workflow for quantitative lipid analysis using this compound.
Caption: Decision tree for troubleshooting poor peak shape of this compound.
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS for PC Species Separation
This protocol is adapted for the separation of PC molecular species, including this compound, based on their acyl chain properties.
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
Gradient Elution:
-
Start at 30% B.
-
Linear gradient to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 30% B and re-equilibrate for 5 minutes.
-
-
Injection Volume: 5 µL.
-
MS Detection: ESI in positive ion mode. Monitor for the characteristic m/z 184 precursor ion scan for all PCs or use selected ion monitoring (SIM) for the specific m/z of protonated this compound.
Protocol 2: HILIC-MS for Phospholipid Class Separation
This protocol is designed to separate PC as a class from other phospholipids.[6]
-
Column: Silica HILIC column (e.g., 2.1 mm ID x 100 mm length, 3 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile/Methanol/10 mM Ammonium Acetate (in water) at a specific ratio (e.g., 80:15:5, v/v/v). The exact ratio may require optimization.[6]
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30 °C.
-
Run Time: A baseline separation of major phospholipid classes can often be achieved within 15-20 minutes.[6]
-
Injection Volume: 5 µL.
-
MS Detection: ESI in positive ion mode for PC detection.
Summary of Chromatographic Conditions
| Parameter | Reversed-Phase LC (RPLC) | Hydrophilic Interaction LC (HILIC) |
| Separation Principle | Based on hydrophobicity (acyl chain length and unsaturation).[4] | Based on head group polarity.[5] |
| Typical Column | C18, C8[3][7] | Silica, Diol[5][7] |
| Mobile Phase A (Weak) | Acetonitrile/Water with modifiers.[3] | Acetonitrile-rich organic mixture. |
| Mobile Phase B (Strong) | Isopropanol/Acetonitrile with modifiers.[3] | Aqueous buffer with modifiers. |
| Primary Application | Separation of PC molecular species. | Separation of phospholipid classes (PC, PE, PS, etc.).[5][6] |
| MS Compatibility | Excellent with ESI. | Excellent with ESI.[6] |
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lcms.cz [lcms.cz]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nestgrp.com [nestgrp.com]
- 6. Separation of phospholipid classes by hydrophilic interaction chromatography detected by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metasysx.com [metasysx.com]
- 9. bba.gr [bba.gr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. phenomenex.com [phenomenex.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects on 19:0 PC Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 19:0 Phosphatidylcholine (19:0 PC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it often used in lipidomics?
This compound, or 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine, is a synthetic phosphatidylcholine with two 19-carbon fatty acid chains. As it is not naturally abundant in most biological systems, it is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS)-based lipidomics.[1][2][3][4] Its role is to help correct for variations in sample preparation and to compensate for matrix effects that can affect the ionization of the analytes of interest.[3]
Q2: What are matrix effects and how do they impact this compound quantification?
In LC-MS, matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[5] This can lead to ion suppression or enhancement, which compromises the accuracy and precision of quantification.[5] When this compound is used as an internal standard, the assumption is that it will be affected by the matrix in the same way as the endogenous lipids being quantified. However, if the matrix effect is not uniform across the chromatographic run, even the internal standard's signal can be affected, leading to inaccurate quantification. Phospholipids (B1166683) are a major source of matrix effects in biological samples.[5][6]
Q3: How can I detect if matrix effects are impacting my this compound signal?
You can assess matrix effects using several methods:
-
Post-Extraction Spike Analysis: This involves comparing the signal response of this compound in a clean solvent to its response when spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: This qualitative technique helps to identify at which points in the chromatographic run ion suppression or enhancement occurs. A constant infusion of this compound is introduced after the analytical column, and any deviation from a stable signal when a blank matrix is injected indicates a matrix effect.
-
Serial Dilution: Diluting the sample matrix can reduce the concentration of interfering components. If the calculated concentration of your analyte changes with dilution, it is an indication of matrix effects.
Q4: What are the common sources of matrix effects in plasma or serum samples for lipid analysis?
The primary sources of matrix effects in plasma and serum are other lipids, especially other phospholipids, which are present at high concentrations.[5][6] Other endogenous components like salts and proteins can also contribute to matrix effects.[5] Inadequate sample preparation can fail to remove these interfering substances, leading to their co-elution with this compound and other target lipids.
Troubleshooting Guides
Issue 1: Poor recovery of this compound during sample preparation.
Possible Cause: Inefficient extraction method.
Solution:
-
Optimize Extraction Solvents: A common method for lipid extraction is the Bligh and Dyer method or variations thereof, using a mixture of chloroform (B151607) and methanol (B129727). Ensure the solvent ratios are appropriate for phosphatidylcholines.
-
Use validated protocols: For plasma samples, a detailed and validated protocol involves the addition of methanol followed by dichloromethane (B109758) to extract lipids.[7]
-
Evaluate different extraction kits: Commercially available lipid extraction kits can offer improved consistency and recovery.
Issue 2: Significant ion suppression of the this compound signal.
Possible Cause: Co-elution with other highly abundant phospholipids or matrix components.
Solution:
-
Improve Chromatographic Separation:
-
Gradient Optimization: Adjust the gradient elution profile of your mobile phase to better separate this compound from interfering compounds.
-
Column Chemistry: Consider using a different column chemistry. For example, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide a different selectivity for phospholipids compared to reversed-phase chromatography.
-
-
Enhance Sample Cleanup:
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges designed for phospholipid removal.
-
Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can effectively remove many interfering matrix components.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, ensure that the this compound concentration remains above the limit of quantification.
Issue 3: High variability in this compound quantification across different samples.
Possible Cause: Inconsistent matrix effects between individual samples.
Solution:
-
Use a Stable Isotope-Labeled Internal Standard: If significant and variable matrix effects are suspected, the use of a stable isotope-labeled version of the analyte (if available) is the gold standard for correction, as it will behave nearly identically to the analyte in the matrix.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
-
Standard Addition: For a smaller number of samples, the method of standard addition can be used to correct for matrix effects in each individual sample.
Quantitative Data Summary
The following table summarizes recovery data for this compound and a related lysophosphatidylcholine (B164491) (LPC) from a lipidomic analysis of human plasma. This data can serve as a benchmark for expected recovery rates.
| Lipid Standard | Spiked Concentration (µg/mL) | Average Recovery (%) |
| LPC 19:0/0:0 | 20 | 74 |
| PC 19:0/19:0 | 60 | 94 |
Data adapted from Castro-Perez et al., J. Proteome Res. 2010, 9, 5, 2377–2389.[8]
Experimental Protocols
Protocol 1: Lipid Extraction from Human Plasma
This protocol is based on the method described by Castro-Perez et al. (2010).[7]
-
Sample Preparation: To 30 µL of human plasma, add 30 µL of the internal standard solution (containing PC 17:0/17:0 for the quantification of PC 19:0/19:0) and 30 µL of a validation standard mixture (containing PC 19:0/19:0).
-
Protein Precipitation: Add 180 µL of methanol and vortex thoroughly.
-
Lipid Extraction: Add 360 µL of dichloromethane (DCM) and vortex again.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully collect 340 µL of the lower organic phase.
-
Dilution: Dilute the collected extract five times with the injection solvent before analysis by LC-MS.
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the initial mobile phase or a clean solvent at a known concentration.
-
Set B (Blank Matrix Extract): Extract a blank plasma sample (containing no this compound) using the lipid extraction protocol.
-
Set C (Post-Spiked Matrix): Spike the this compound standard into the blank matrix extract from Set B at the same final concentration as Set A.
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculation: The matrix effect can be calculated as a percentage using the following formula: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100 A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Diagram illustrating the concept of ion suppression due to matrix effects.
References
- 1. Lipidomic Profiling for Serum Biomarkers in Mice Exposed to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Metabolic Profiling Identifies a Biomarker Panel for Improvement of Prostate Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. med.und.edu [med.und.edu]
reducing ion suppression for 19:0 PC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression in the analysis of 19:0 Phosphatidylcholine (19:0 PC), a common internal standard in lipidomics.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a type of matrix effect where the signal intensity of a target analyte, such as this compound, is reduced due to the presence of co-eluting components from the sample matrix.[1][2] This phenomenon occurs during the ionization process in the mass spectrometer's ion source, where interfering molecules compete with the analyte for ionization, affecting droplet formation or desolvation efficiency.[1][3] For this compound, which is often used as an internal standard for quantification, ion suppression can lead to inaccurate and unreliable results, poor assay reproducibility, and decreased sensitivity.[1] The primary culprits in biological samples like plasma or serum are often highly abundant phospholipids, which can co-elute with the analyte.[1][4][5]
Q2: My this compound internal standard signal is low and inconsistent. How do I confirm if ion suppression is the cause?
To determine if ion suppression is affecting your this compound signal, a post-column infusion experiment is a definitive method.[4][5] This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column but before the mass spectrometer's ion source.
-
Establish a Baseline: First, infuse the this compound solution while the mobile phase runs through the LC system without a sample injection. This will establish a stable, continuous signal for your analyte.
-
Inject a Blank Matrix: Next, inject a blank matrix sample (e.g., plasma extract prepared without the internal standard).
-
Monitor the Signal: If the stable this compound signal drops at certain points in the chromatogram, it indicates that components eluting from the blank matrix at those times are causing ion suppression.[4][5][6] The region of signal decrease corresponds directly to the retention time of the interfering species.[5]
The following workflow outlines a systematic approach to diagnosing and addressing ion suppression.
References
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: 19:0 Phosphatidylcholine (PC) in Chloroform
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (19:0 PC) in chloroform (B151607) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing a chloroform solution of this compound?
A1: For optimal stability, this compound in chloroform should be stored at -20°C ± 4°C in a tightly sealed glass container, such as a vial with a Teflon-lined cap.[1][2] To protect against potential degradation from light and ambient oxygen, it is best practice to use an amber glass vial and to overlay the solution with an inert gas like argon or nitrogen before sealing.[3] Aliquoting the solution into smaller, single-use volumes is highly recommended to minimize contamination and repeated exposure of the main stock to atmospheric conditions.[2]
Q2: Is this compound susceptible to degradation in chloroform? What are the primary degradation pathways?
A2: Yes, like all phospholipids (B1166683), this compound can degrade over time, even under proper storage conditions. The two main degradation pathways for phospholipids are hydrolysis and oxidation. However, since this compound is a saturated phospholipid (containing no double bonds in its fatty acid chains), it is highly resistant to oxidation. The primary concern for this compound is hydrolysis , where the ester bonds linking the fatty acids to the glycerol (B35011) backbone are cleaved. This results in the formation of 1-lyso-PC (or 2-lyso-PC) and nonadecanoic acid. This process is accelerated by the presence of water and acidic or basic contaminants.[3]
Q3: How does the quality of the chloroform affect the stability of this compound?
A3: The quality of the chloroform is critical. Chloroform can auto-oxidize upon exposure to air and light, generating phosgene (B1210022) and hydrochloric acid (HCl).[3] These acidic byproducts can catalyze the hydrolysis of the ester bonds in the phosphatidylcholine, accelerating its degradation. Therefore, it is imperative to use high-purity, stabilized chloroform, preferably freshly opened or from a bottle that has been properly stored.
Q4: For how long can I expect my this compound in chloroform solution to be stable?
A4: When stored correctly at -20°C in a sealed glass vial under an inert atmosphere, a chloroform solution of this compound, which is a saturated lipid, is expected to be stable for at least one year with minimal degradation. Saturated lipids are generally more stable in storage than their unsaturated counterparts.[4] However, stability can be compromised by factors such as frequent warming to room temperature, exposure to air and light, and the quality of the chloroform. Regular purity checks are recommended for long-term storage.
Q5: What are the visible signs of degradation or instability?
A5: Visual inspection may not always reveal chemical degradation. While significant degradation could potentially lead to changes in the solution's appearance, the most reliable way to assess stability is through analytical methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common issue that is visible is the precipitation of the lipid out of solution, especially at low temperatures, which can often be resolved by warming the solution to room temperature.
Troubleshooting Guide
Q: I see a precipitate in my this compound solution after storing it in the freezer. Is the product degraded?
A: Not necessarily. Long-chain saturated phospholipids like this compound can sometimes precipitate from chloroform at low temperatures. This is a physical change, not necessarily a chemical one. Try warming the vial to room temperature and gently vortexing to see if the precipitate redissolves. If it fully redissolves into a clear solution, the product is likely fine to use.
Q: My analytical results (TLC/LC-MS) show an extra spot/peak corresponding to lysophosphatidylcholine (B164491) (lyso-PC). What does this mean?
A: The presence of lyso-PC is a direct indicator of hydrolysis of your this compound. This suggests that the solution may have been exposed to water, or that the chloroform used contained acidic impurities. If the amount of lyso-PC is significant, the integrity of your stock solution is compromised, and it may not be suitable for your experiment. Review your storage and handling procedures to prevent further degradation.
Q: I am having trouble completely dissolving powdered this compound in pure chloroform. What can I do?
A: While this compound is soluble in chloroform, long-chain saturated lipids can sometimes be challenging to dissolve completely. To aid solubilization, you can add a small amount of methanol (B129727) (e.g., up to 5% v/v) to the chloroform. Gentle warming and vortexing can also help.
Q: Can I use plastic tubes or pipette tips when handling my this compound in chloroform?
A: It is strongly advised not to use plastic containers (e.g., polystyrene, polypropylene) or pipette tips for handling or storing chloroform solutions of lipids. Chloroform can leach plasticizers and other contaminants from these materials, which can interfere with your experiments and potentially affect the stability of the lipid. Always use glass, stainless steel, or Teflon-coated labware.[4]
Quantitative Data Summary
Disclaimer: This data is representative and intended for illustrative purposes to demonstrate the impact of storage conditions. Actual degradation rates may vary.
| Storage Condition | Time | Expected this compound Purity (%) | Expected Lyso-PC Formation (%) | Notes |
| -20°C, Sealed, Inert Gas | 6 months | > 99% | < 1% | Recommended Condition. Minimal hydrolysis is expected. |
| 12 months | > 98% | < 2% | Still highly stable. | |
| 24 months | > 95% | < 5% | Purity should be checked analytically. | |
| 4°C, Sealed, Air | 1 month | ~98% | ~2% | Increased temperature accelerates hydrolysis. |
| 6 months | ~90% | ~10% | Significant degradation can occur. | |
| 25°C (Room Temp), Open to Air | 1 week | < 95% | > 5% | Not recommended. Rapid degradation is likely due to temperature and exposure to atmospheric moisture and oxygen (which can degrade chloroform). |
| 1 month | < 80% | > 20% | Severe degradation expected. |
Experimental Protocols
Protocol 1: Stability Assessment by Thin Layer Chromatography (TLC)
This method allows for a rapid, qualitative assessment of this compound purity and the detection of major hydrolytic degradation products like lyso-PC.
Materials:
-
Silica (B1680970) gel TLC plates (e.g., Whatman K6)
-
TLC development tank
-
Mobile Phase: Chloroform/Methanol/Water (65:25:4, v/v/v)
-
Visualization Reagents:
-
Iodine vapor tank
-
Phosphorus spray (e.g., Molybdenum Blue spray reagent)
-
-
Heat gun or hot plate
Procedure:
-
Preparation: Prepare the mobile phase and pour it into the TLC tank to a depth of about 1 cm. Line the tank with filter paper, saturate it with the mobile phase, and let it equilibrate for at least 30 minutes with the lid on.
-
Spotting: On a silica gel TLC plate, use a capillary tube to spot a small amount of your this compound solution, a fresh this compound standard, and a lyso-PC standard (if available) about 1.5 cm from the bottom edge.
-
Development: Place the spotted TLC plate into the equilibrated tank and replace the lid. Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.
-
Drying: Remove the plate from the tank and mark the solvent front. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
Place the dried plate in an iodine tank for 5-10 minutes. Lipids will appear as yellow-brown spots. Mark the spots with a pencil.
-
Alternatively, spray the plate evenly with a phosphorus-specific stain like Molybdenum Blue. Heat the plate gently with a heat gun or on a hot plate. Phospholipids will appear as blue spots.
-
-
Analysis: Compare the spots from your sample to the standards. The main spot should co-migrate with the this compound standard. The presence of a spot that co-migrates with the lyso-PC standard (or a spot that runs at a lower Rf value than PC) indicates hydrolysis.
Protocol 2: Quantitative Stability Analysis by LC-MS
This method provides accurate quantification of this compound and its degradation product, lyso-PC.
Instrumentation:
-
HPLC or UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Reagents:
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: 10 mM Ammonium formate in methanol with 0.1% formic acid.
-
Internal Standard (IS): LPC 17:0 or another odd-chain lyso-PC not present in the sample.
Procedure:
-
Sample Preparation:
-
Dilute an aliquot of the this compound chloroform solution in a suitable solvent mixture (e.g., methanol or isopropanol) to a final concentration within the calibrated range of the instrument.
-
Spike the diluted sample with a known concentration of the internal standard.
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution to separate the lipids. Example gradient:
-
Start at 70% Mobile Phase B.
-
Ramp to 100% B over 5 minutes.
-
Hold at 100% B for 4 minutes.
-
Return to initial conditions and equilibrate for the next injection.
-
-
-
MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor for the specific m/z of the protonated molecular ions:
-
This compound: [M+H]⁺ = m/z 818.66
-
19:0 Lyso-PC: [M+H]⁺ = m/z 538.39
-
Internal Standard (e.g., LPC 17:0): [M+H]⁺ = m/z 496.34
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound and 19:0 lyso-PC standards with the fixed internal standard concentration.
-
Calculate the concentration of this compound and lyso-PC in your sample by comparing their peak area ratios relative to the internal standard against the standard curve. The percentage of degradation can be calculated as: (Molar amount of Lyso-PC) / (Molar amount of PC + Molar amount of Lyso-PC) * 100.
-
Mandatory Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for LC-MS stability testing.
References
Technical Support Center: Isotopic Overlap Correction in Lipidomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic overlap in mass spectrometry-based lipidomics, with a specific focus on the use of 19:0 phosphatidylcholine (PC) as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap in the context of lipidomics mass spectrometry?
A1: Isotopic overlap refers to the interference of isotopic peaks from one lipid species with the signal of another. In mass spectrometry, molecules containing heavier isotopes (like ¹³C) produce signals at slightly higher mass-to-charge ratios (m/z) than the monoisotopic peak (containing only the most abundant isotopes). This can lead to two primary types of overlap:
-
Type I Overlap: This is the natural isotopic pattern of a single lipid species. With an increasing number of carbon atoms, the intensity of the monoisotopic peak decreases, while the intensity of the isotopic peaks (M+1, M+2, etc.) increases.[1]
-
Type II Overlap: This occurs when the isotopic peaks of one lipid species overlap with the monoisotopic peak of a different, but structurally similar, lipid species.[1] A common example is the overlap between a lipid with a certain number of double bonds and another with one less double bond, as the latter's M+2 peak can interfere with the former's monoisotopic peak.[2]
Q2: Why is correcting for isotopic overlap important?
A2: Correcting for isotopic overlap is crucial for accurate quantification of lipid species.[2][3] Failure to do so can lead to an overestimation of the abundance of certain lipids, as their measured signal may be artificially inflated by contributions from overlapping isotopes of other lipids. This is particularly problematic when analyzing lipids with low abundance that are isobaric with high-abundance species.
Q3: How is 19:0 PC used in correcting for isotopic overlap?
A3: this compound (1,2-dinonadecanoyl-sn-glycero-3-phosphocholine) is a synthetic phosphatidylcholine with two 19-carbon fatty acid chains. Since odd-chain fatty acids are rare in most biological systems, this compound is often used as an internal standard.[4][5] In the context of isotopic overlap, its primary role is not to directly correct for the overlap of endogenous lipids, but to enable accurate quantification. By adding a known amount of this compound to a sample before analysis, it can be used to normalize the signals of endogenous PCs and other lipid classes, which is a prerequisite for applying accurate isotopic overlap correction algorithms.
Q4: Can high-resolution mass spectrometry eliminate the need for isotopic overlap correction?
A4: High-resolution mass spectrometry (HRMS) can resolve some, but not all, isotopic overlaps.[6] For instance, HRMS can often distinguish between different lipid species that have very close m/z values. However, even with HRMS, the isotopic peaks of a given lipid species will still be present and can overlap with the signals of other lipids, especially in complex samples. Therefore, while HRMS is a valuable tool, it does not entirely eliminate the need for computational correction of isotopic overlap.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Overestimation of a specific lipid species | Isotopic overlap from a more abundant, structurally similar lipid. | 1. Implement a computational correction algorithm: Use software or a custom script to subtract the contribution of overlapping isotopes from the measured signal. This typically involves calculating the theoretical isotopic distribution of the interfering lipid and subtracting the appropriate intensity from the signal of the lipid of interest. 2. Utilize a different isotopic peak for quantification: If the monoisotopic peak is compromised, consider using the M+1 or M+2 peak for quantification, provided it is not also subject to interference.[2][6] 3. Improve chromatographic separation: If using LC-MS, optimizing the chromatography method may help to separate the interfering lipid species. |
| Inaccurate quantification despite using this compound internal standard | 1. Incorrect standard concentration: The concentration of the this compound internal standard may not be accurately known. 2. Degradation of the internal standard: The this compound may have degraded during storage or sample preparation. 3. Ion suppression/enhancement effects: The ionization efficiency of the this compound may be different from the endogenous lipids being quantified. | 1. Verify standard concentration: Prepare a fresh dilution series of the this compound standard to confirm its concentration. 2. Check standard integrity: Analyze a fresh aliquot of the this compound standard to ensure it has not degraded. Store standards under appropriate conditions (e.g., low temperature, inert atmosphere). 3. Use a class-specific internal standard: For optimal results, use an internal standard from the same lipid class as the analyte.[1] While this compound is good for other PCs, it may not be ideal for all other lipid classes. Consider using a panel of internal standards for broad lipidomics profiling. |
| Difficulty in identifying and correcting for all overlapping species | Complex biological samples contain a vast number of lipid species, making it challenging to identify all potential sources of isotopic overlap. | 1. Utilize a comprehensive lipidomics database: Use a database such as LIPID MAPS to identify potential isobaric and near-isobaric lipid species that could be present in your sample. 2. Employ tandem mass spectrometry (MS/MS): MS/MS can help to confirm the identity of lipid species and differentiate between isobaric compounds based on their fragmentation patterns. 3. Consult the literature: Review published lipidomics studies on similar sample types to identify commonly observed interfering species. |
| "Missing" this compound internal standard peak in chromatogram | 1. Standard not added: The internal standard may have been inadvertently omitted from the sample. 2. Incorrect m/z value: The mass spectrometer may not be monitoring for the correct m/z of the this compound adduct (e.g., [M+H]⁺, [M+Na]⁺). 3. Suboptimal ionization conditions: The electrospray ionization (ESI) source conditions may not be optimal for ionizing this compound. | 1. Review sample preparation protocol: Carefully check the protocol to ensure the internal standard addition step was not missed. 2. Verify m/z values: Confirm the expected m/z of the this compound adducts and ensure they are included in the instrument's acquisition method. 3. Optimize ESI source parameters: Adjust parameters such as spray voltage, gas flow, and temperature to optimize the signal for this compound. |
Experimental Protocols
Protocol: Isotopic Overlap Correction for Phosphatidylcholines using this compound Internal Standard
This protocol outlines a general workflow for correcting for isotopic overlap in the analysis of phosphatidylcholines (PCs) using this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
Thaw biological samples (e.g., plasma, cell pellets) on ice.
-
Add a known amount of this compound internal standard to each sample. The amount should be chosen to be within the linear range of the instrument's detector and comparable to the expected concentration of the endogenous PCs.
-
Perform lipid extraction using a standard method, such as the Bligh-Dyer or Folch extraction.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform).
2. Mass Spectrometry Analysis:
-
Analyze the lipid extracts using a high-resolution mass spectrometer coupled to an electrospray ionization (ESI) source.
-
Acquire data in positive ion mode, as PCs readily form [M+H]⁺ and [M+Na]⁺ adducts.
-
Use a data acquisition method that covers the expected m/z range of the PCs of interest and the this compound internal standard.
3. Data Processing and Isotopic Overlap Correction:
-
Peak Picking and Identification: Process the raw mass spectrometry data to identify the peaks corresponding to the endogenous PCs and the this compound internal standard.
-
Normalization: Normalize the peak intensities of the endogenous PCs to the peak intensity of the this compound internal standard. This corrects for variations in sample preparation and instrument response.
-
Isotopic Overlap Correction Algorithm: Apply a sequential correction algorithm, starting from the lowest mass PC species. For each PC species, calculate its theoretical isotopic distribution. The intensity of the M+1 and M+2 peaks of this species is then subtracted from the measured intensity of the PC species at the corresponding higher m/z values. This process is repeated iteratively for all identified PC species.
-
Final Quantification: The corrected peak intensities are then used to calculate the final concentration of each PC species relative to the internal standard.
Visualizations
Caption: Workflow for isotopic overlap correction in lipidomics.
Caption: Conceptual diagram of Type II isotopic overlap.
References
- 1. lipidomicstandards.org [lipidomicstandards.org]
- 2. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput quantification of phosphatidylcholine and sphingomyelin by electrospray ionization tandem mass spectrometry coupled with isotope correction algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.und.edu [med.und.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 19:0 PC (Dinonadecanoyl-sn-glycero-3-phosphocholine) Analytical Standards
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the proper storage and handling of 19:0 Phosphatidylcholine (PC) analytical standards to ensure their stability and integrity for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 19:0 PC analytical standards?
The optimal storage temperature depends on the form of the standard. For this compound as a solid (powder) or dissolved in an organic solvent such as chloroform (B151607), the recommended storage temperature is -20°C.[1][2][3] If the standard is in a liposomal suspension, it should be stored at 4°C and must not be frozen.[4][5]
Q2: What is the best solvent for dissolving and storing this compound?
Chloroform is a commonly used solvent for this compound standards.[2][3] Other solvent systems, such as a mixture of chloroform and methanol (B129727) (e.g., 1:1 or 1:2 v/v), are also utilized, particularly for creating working solutions.[6] All solvents should be of high purity (e.g., HPLC grade) to prevent contamination.
Q3: What type of container should I use for storing the standard?
For standards in organic solvents, use amber glass vials with Polytetrafluoroethylene (PTFE)-lined screw caps.[7] This protects the standard from light and prevents solvent evaporation and contamination.[7] The size of the vial should be appropriate for the volume of the standard to minimize the headspace, which can reduce solvent evaporation.
Q4: How long can I store my this compound standard?
When stored properly at -20°C, a this compound standard is typically stable for at least one year.[1] A stock solution in a solvent, like chloroform:methanol, can be stored at 4°C and may be stable for up to six months.[6] However, it is best practice to refer to the certificate of analysis provided by the manufacturer for specific stability information.[8] For maximal accuracy, many protocols recommend preparing fresh dilutions for daily use from a stock solution.[9]
Q5: Can I freeze a liposomal formulation of this compound?
No, you should never freeze liposomal suspensions.[4][5] The formation of ice crystals can rupture the lipid membranes, which alters the particle size and can cause the encapsulated contents to leak out, rendering the standard useless for its intended application.[4]
Troubleshooting Guide
Issue 1: I don't see the this compound peak in my chromatogram.
-
Cause A: Standard not added. It is possible the internal standard was inadvertently omitted from the sample preparation.
-
Solution A: Review your experimental protocol to ensure the standard addition step was performed. Always double-check this critical step.
-
Cause B: Complete loss of analyte. Poor recovery during the extraction process can lead to a complete loss of the standard.
-
Solution B: Carefully review each step of your extraction and sample transfer procedure to identify potential sources of loss.[9] To verify the integrity of the standard itself, prepare a fresh dilution of the this compound standard, derivatize it if necessary for your analytical method (e.g., for GC analysis), and inject it directly into your instrument.[10] This will confirm if the issue is with the standard or the experimental procedure.
Issue 2: The peak area of my this compound standard is significantly lower than expected.
-
Cause A: Degradation of the standard. Lipids are susceptible to oxidation and hydrolysis, which can be accelerated by improper storage, light exposure, or repeated freeze-thaw cycles.[1][9]
-
Solution A: Protect the standard from light and air.[9] When preparing solutions, work quickly and consider overlaying the solution with an inert gas like nitrogen or argon before capping the vial. Aliquot the stock solution into smaller, single-use vials to avoid repeatedly warming the entire stock.
-
Cause B: Evaporation of solvent. If the standard is stored in a volatile solvent, improper sealing can lead to solvent evaporation, thus concentrating the standard. However, if an aliquot is removed from a stock that has partially evaporated, the concentration will be incorrect. Warming the vial before opening greatly increases evaporative loss.
-
Solution B: Always ensure vials are tightly sealed with PTFE-lined caps.[7] Keep the standard at its recommended storage temperature until the moment you need to open it. Do not allow it to warm to room temperature before opening.
Issue 3: I see unexpected peaks in my analysis blank that contains the standard.
-
Cause: Contamination. Contamination can originate from various sources, including impure solvents, improperly cleaned glassware, or carry-over from previous samples in the analytical instrument.[9]
-
Solution: Use high-purity solvents and meticulously clean all glassware. Run solvent blanks through your instrument to identify the source of contamination.[9] If carry-over is suspected, run additional wash cycles between sample injections.
Storage and Handling Summary
The following table summarizes the recommended storage conditions for this compound analytical standards.
| Form of Standard | Storage Temperature | Recommended Solvent(s) | Container Type | Typical Stability |
| Solid (Neat Powder) | -20°C | N/A (store as solid) | Amber Glass Vial | >1 Year[1] |
| Stock Solution | -20°C | Chloroform, Chloroform:Methanol | Amber Glass Vial, PTFE-lined Cap | ~1 Year[1][6] |
| Working Solution | 4°C or -20°C | Chloroform, Chloroform:Methanol | Amber Glass Vial, PTFE-lined Cap | Up to 6 months at 4°C[6] |
| Liposomal Suspension | 4°C (Do Not Freeze) | Aqueous Buffer (e.g., PBS) | Amber Glass Vial | ~4 Months (or as specified)[4][5] |
Experimental Protocol: Preparation of a Working Standard Solution
This protocol describes how to prepare a 100 µg/mL working solution from a 10 mg/mL stock solution of this compound in chloroform.
Materials:
-
10 mg/mL this compound stock solution in chloroform
-
HPLC-grade chloroform
-
Calibrated micropipettes and sterile tips
-
2 mL amber glass autosampler vial with a PTFE-lined cap
Procedure:
-
Remove the 10 mg/mL stock solution vial from the -20°C freezer. Do not allow it to warm to room temperature.
-
Immediately withdraw 10 µL of the stock solution using a calibrated micropipette.
-
Dispense the 10 µL of stock solution into a clean 2 mL amber glass vial.
-
Add 990 µL of HPLC-grade chloroform to the vial.
-
Cap the vial tightly and vortex gently for 10-15 seconds to ensure homogeneity.
-
Label the vial clearly with the compound name, concentration (100 µg/mL), solvent, and preparation date.
-
Store the working solution at 4°C for short-term use or at -20°C for longer-term storage.
Workflow for Storing this compound Standards
Caption: Decision workflow for the proper storage of this compound analytical standards.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Saturated Phosphatidylcholine Liposomes 100% this compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. Clipos™ Saturated Phosphatidylcholine (PC) Liposomes - CD Bioparticles [cd-bioparticles.net]
- 6. A modified high-throughput analysis of PLFAs in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. How to Store Reference Standards [restek.com]
- 9. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 19:0 PC and 17:0 PC as Internal Standards in Lipidomics
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. Among the array of choices, odd-chain phosphatidylcholines (PCs), such as 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (19:0 PC) and 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (B164506) (17:0 PC), have emerged as valuable tools. Their exogenous nature in most biological systems makes them ideal candidates for correcting variations throughout the analytical workflow. This guide provides an objective comparison of this compound and 17:0 PC, supported by available experimental data, to inform the selection process for mass spectrometry-based lipid analysis.
The fundamental principle behind using odd-chain lipids as internal standards is that they are structurally similar to the endogenous even-chain lipids being quantified but are distinguishable by their mass. This allows them to mimic the behavior of the analytes during sample extraction, derivatization, and ionization, thereby accounting for variability and improving quantitative precision.
Physicochemical Properties
A foundational aspect of a good internal standard is having physicochemical properties that are comparable to the analytes of interest. This ensures similar behavior during analytical procedures. The key properties of this compound and 17:0 PC are summarized below.
| Property | This compound (PC(19:0/19:0)) | 17:0 PC (PC(17:0/17:0)) | Data Source |
| Molecular Weight | 818.2 g/mol | 762.1 g/mol | Larodan, Cayman Chemical |
| Molecular Formula | C46H92NO8P | C42H84NO8P | Larodan, Cayman Chemical |
| Purity | >99% | >98% | Larodan, Cayman Chemical |
| Synonyms | 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine, DNPC | 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine, DHDPC | Cayman Chemical |
Analytical Performance
| Performance Metric | This compound (PC(19:0/19:0)) | 17:0 PC (PC(17:0/17:0)) | Study Reference |
| Linearity (r²) | > 0.994 | Data not available in a direct comparative context, but used as the internal standard in the referenced study, implying stable performance. | Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach[1] |
| Recovery | 94% | Data not available in a direct comparative context. | Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach[1] |
| Common Use | Frequently included in internal standard mixtures for broad lipidomics profiling.[2][3][4] | Also commonly used in internal standard cocktails for the quantification of various lipid classes.[1][2][5] | Multiple sources |
It is important to note that the ideal internal standard should be absent in the biological samples being analyzed. While odd-chain fatty acids are generally found in low abundance in mammalian systems, their presence can be influenced by diet, particularly the consumption of dairy and ruminant fats. Therefore, it is advisable to analyze a representative batch of samples to confirm the absence or negligible presence of this compound and 17:0 PC before their routine use as internal standards.
Experimental Protocols
The following is a representative experimental protocol for the use of this compound and 17:0 PC as internal standards in a typical lipidomics workflow involving liquid chromatography-mass spectrometry (LC-MS). This protocol is a composite based on methodologies described in various lipidomics studies.[1][2]
1. Preparation of Internal Standard Stock Solution:
-
Prepare individual stock solutions of this compound and 17:0 PC in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 1:1 or 2:1 v/v), at a concentration of 1 mg/mL.
-
From these, prepare a working internal standard mixture containing this compound, 17:0 PC, and other relevant odd-chain or deuterated lipid standards, each at a final concentration appropriate for the expected levels of endogenous lipids in the samples.
2. Sample Preparation and Lipid Extraction:
-
Thaw biological samples (e.g., plasma, cell pellets, tissue homogenates) on ice.
-
To a known volume or mass of the sample, add a precise volume of the internal standard working mixture. This should be done at the earliest stage of sample handling to account for variability in all subsequent steps.
-
Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure. For example, add a chloroform:methanol mixture to the sample, vortex thoroughly, and then add water to induce phase separation.
-
Centrifuge to separate the layers and carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen and then reconstitute in an appropriate solvent for LC-MS analysis (e.g., methanol:isopropanol).
3. LC-MS Analysis:
-
Chromatographic Separation:
- Column: A C18 reversed-phase column is commonly used for lipid separation.
- Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
- Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
- Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute the different lipid classes.
-
Mass Spectrometry Detection:
- Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the detection of phosphatidylcholines.
- Scan Mode: Data can be acquired in full scan mode or, for targeted quantification, using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The precursor-to-product ion transition for PCs is typically the neutral loss of the phosphocholine (B91661) headgroup (m/z 184.1).
4. Data Analysis:
-
Identify and integrate the peak areas for the endogenous phosphatidylcholines and the this compound or 17:0 PC internal standard.
-
Calculate the ratio of the peak area of each endogenous PC to the peak area of the chosen internal standard.
-
Quantify the endogenous PCs by comparing these ratios to a calibration curve generated using authentic standards.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logic behind the use of these internal standards, the following diagrams are provided.
Caption: A typical experimental workflow for lipidomics analysis using an internal standard.
Caption: Logical relationship illustrating how an internal standard corrects for analytical variability.
References
- 1. med.und.edu [med.und.edu]
- 2. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Lipidomics Identified Lyso-Phosphatidylcholine and Phosphatidylethanolamine as Potential Biomarkers for Diagnosis of Laryngeal Cancer [frontiersin.org]
- 5. 1,2-Diheptadecanoyl-sn-glycero-3-PC | CAS 70897-27-7 | Cayman Chemical | Biomol.com [biomol.com]
A Guide to the Validation of 19:0 Phosphatidylcholine as a Lipidomics Internal Standard
For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reliability of quantitative data are paramount. Internal standards are fundamental to achieving precise lipid quantification by correcting for variations that occur during sample preparation and analysis.[1] This guide provides an objective comparison of 19:0 phosphatidylcholine (PC) as a lipidomics internal standard against other common alternatives, supported by experimental data and detailed methodologies.
Internal standards are compounds added to a sample in a known quantity before analysis.[1] They are chemically similar to the analytes of interest but distinguishable by mass spectrometry, often due to isotopic labeling or unique structural features like odd-chain fatty acids.[1][2] The primary role of an internal standard is to normalize the signal of endogenous lipids, accounting for sample loss during extraction and variations in ionization efficiency.[3][4] An ideal internal standard should not be naturally present in the sample and should be introduced as early as possible in the experimental workflow.[1]
Comparison of Internal Standards
The selection of an appropriate internal standard is a critical decision in quantitative lipidomics. The most common types are stable isotope-labeled lipids (e.g., deuterated) and lipids containing odd-chain fatty acids, such as 19:0 PC.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Odd-Chain Lipids (e.g., this compound) | Structurally similar to endogenous lipids but with odd-numbered fatty acid chains, making them rare in most biological systems. | Cost-effective; chemically similar to endogenous lipids, ensuring comparable extraction and ionization efficiency. | Potential for low-level endogenous presence in some samples; ionization efficiency may differ from all endogenous species within a class. |
| Stable Isotope-Labeled Lipids (e.g., d7-Cholesterol) | Analytes with some hydrogen atoms replaced by deuterium (B1214612) or carbon atoms by ¹³C.[2] | Co-elute closely with the endogenous analyte in liquid chromatography (LC), correcting for matrix effects effectively.[2] Considered the "gold standard" for quantification. | More expensive; potential for isotopic scrambling or exchange; may have a slight retention time shift compared to the native analyte.[2][3] |
Performance Data of this compound and Other Internal Standards
The validation of an internal standard involves assessing its linearity, recovery, and precision. Below is a summary of performance data for this compound and other representative internal standards from various studies.
| Internal Standard | Linearity (R²) | Recovery (%) | Precision (Intra-day RSD) | Reference |
| PC (19:0/19:0) | > 0.99 | 88.7 - 99.8 | Not explicitly stated, but the method showed high reliability. | [5] |
| PC (19:0/19:0) | > 0.99 | 94 | < 15% (for the overall method) | [6][7] |
| LPC (19:0) | > 0.99 | 79.9 - 83.9 | Not explicitly stated, but the method showed high reliability. | [5] |
| PE (17:0/17:0) | > 0.99 | Not explicitly stated | Not explicitly stated, but the method showed good analytical characteristics. | [4][8] |
| TG (15:0/15:0/15:0) | > 0.99 | Not explicitly stated | Not explicitly stated, but the method showed good analytical characteristics. | [4][8] |
| ¹³C₁₈-Linoleic acid | > 0.99 | 87.3 - 95.5 | Not explicitly stated, but the method showed high reliability. | [5] |
RSD: Relative Standard Deviation
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of internal standards.
1. Lipid Extraction (Folch Method)
A common procedure for extracting lipids from plasma:
-
Sample Preparation : To a 40 µL serum sample, add 300 µL of cold methanol (B129727) containing the internal standard mixture (e.g., PC (19:0/19:0) at a specific concentration).[9]
-
Homogenization : Vortex the mixture thoroughly for 30 seconds to ensure complete mixing and protein precipitation.[9]
-
Phase Separation : Add 1 mL of methyl tert-butyl ether (MTBE) and homogenize for 10 minutes. Then, add 300 µL of ultrapure water to induce phase separation.[9]
-
Centrifugation : Centrifuge the sample at 14,000 g for the necessary time to separate the aqueous and organic layers.[9]
-
Lipid Collection : Carefully collect the upper organic layer which contains the lipids.[9]
-
Drying : Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.
2. LC-MS/MS Analysis
A typical method for the chromatographic separation and mass spectrometric analysis of lipids:
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient : A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.
-
Flow Rate : A flow rate of 0.3-0.6 mL/min is commonly used.
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) is typically used in both positive and negative ion modes.
-
Data Acquisition : Data can be acquired using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification.
-
Validation Workflow
The following diagram illustrates a typical workflow for the validation of a lipidomics internal standard.
Caption: Workflow for the validation of a lipidomics internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a High Coverage Pseudotargeted Lipidomics Method Based on Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the role of lipids in aroma formation during black tea processing revealed by integrated lipidomics and volatolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. med.und.edu [med.und.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Lipidomics Identified Lyso-Phosphatidylcholine and Phosphatidylethanolamine as Potential Biomarkers for Diagnosis of Laryngeal Cancer [frontiersin.org]
Navigating the Labyrinth of Lipidomics: A Guide to Accurate 19:0 Phosphatidylcholine Quantification in Plasma
For researchers, scientists, and drug development professionals, the precise measurement of specific lipid species is paramount for biomarker discovery and understanding disease pathology. This guide provides a comprehensive comparison of methodologies for the quantification of 19:0 phosphatidylcholine (19:0 PC) in plasma samples, offering insights into the accuracy and specificity of current analytical techniques.
The accurate quantification of non-endogenous, odd-chain phospholipids (B1166683) like 19:0 phosphatidylcholine (this compound) is critical when it is used as an internal standard in lipidomic studies. The choice of analytical method can significantly impact the reliability of the resulting data. This guide delves into the prevalent technologies for PC quantification, comparing their experimental workflows, performance, and specificity for this compound.
High-Precision Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the specific and accurate quantification of individual lipid species, including this compound. This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.
Experimental Workflow
The LC-MS/MS workflow for this compound quantification typically involves three key stages: lipid extraction from the plasma sample, chromatographic separation, and mass spectrometric detection.
Method Comparison
Different LC-MS/MS approaches can be employed, primarily differing in their chromatographic strategy. Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are two common methods.
| Parameter | Reversed-Phase LC-MS/MS | HILIC-MS/MS |
| Principle | Separation based on hydrophobicity of fatty acid chains. | Separation based on the polarity of the phospholipid headgroup. |
| Column | C18 or C30 stationary phase.[1] | Amide or silica-based stationary phase. |
| Mobile Phases | Gradients of water, acetonitrile (B52724), and isopropanol (B130326) with additives like ammonium (B1175870) formate. | Gradients of acetonitrile and aqueous buffers. |
| Specificity for this compound | High, resolves PC species with the same headgroup but different fatty acid chains. | High, separates lipid classes effectively. |
| Internal Standard | Odd-chain PCs like PC(17:0/17:0) or deuterated analogs are often used for accurate quantification.[1][2] | Similar internal standards as RP-LC-MS/MS are utilized. |
| Reproducibility | Generally high, with coefficients of variation (CVs) often below 15%.[3][4] | Good reproducibility, with CVs typically under 20%. |
Experimental Protocol: Reversed-Phase LC-MS/MS
A widely adopted method for plasma this compound quantification is reversed-phase LC-MS/MS.
-
Lipid Extraction (MTBE Method) :
-
To 10 µL of plasma, add 225 µL of cold methanol (B129727) containing an internal standard (e.g., PC 17:0/17:0).[1]
-
Add 750 µL of cold methyl-tert-butyl ether (MTBE) and vortex.[1][5]
-
Induce phase separation by adding 188 µL of water.[1]
-
Centrifuge and collect the upper organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent mixture (e.g., methanol/chloroform).
-
-
Chromatographic Separation :
-
Mass Spectrometric Detection :
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Set the instrument to Multiple Reaction Monitoring (MRM) mode.
-
Monitor the transition of the precursor ion of this compound to its specific product ion (e.g., the phosphocholine (B91661) headgroup fragment at m/z 184).
-
An Alternative for Total Phosphatidylcholine: Enzymatic Assays
Enzymatic assays offer a high-throughput and cost-effective alternative for the quantification of total phosphatidylcholine. It is crucial to note that these assays lack specificity for the fatty acid composition of the PC molecule.
Principle of Operation
These assays typically follow a two-step enzymatic reaction. First, phospholipase D (PLD) hydrolyzes PC to yield choline (B1196258) and phosphatidic acid. Subsequently, choline oxidase acts on the choline to produce hydrogen peroxide, which is then detected by a colorimetric or fluorometric probe.[6][7]
Performance and Limitations
| Parameter | Enzymatic Assay |
| Principle | Enzyme-coupled colorimetric/fluorometric detection of the choline headgroup.[7][8] |
| Specificity | Quantifies total PC, does not differentiate between fatty acid species (e.g., 18:0, 18:1, 19:0). |
| Linearity | Good linearity in the typical concentration ranges of commercial kits.[9] |
| Accuracy | Reported accuracy is high (e.g., 99.8%–101.4% of theoretical values).[9] |
| Precision | Good precision with relative standard deviations (RSD) often below 5%.[9] |
| Throughput | High, suitable for 96-well plate format. |
Experimental Protocol: Commercial Enzymatic Assay Kit
The following is a general protocol for a fluorometric enzymatic PC assay.[6][7]
-
Sample Preparation :
-
Dilute plasma samples in the provided assay buffer.
-
Prepare a standard curve using the supplied PC standard.
-
-
Assay Procedure :
-
Add diluted standards and samples to a 96-well plate.
-
Prepare a reaction mix containing phospholipase D, choline oxidase, and a fluorometric probe.
-
Add the reaction mix to all wells.
-
Incubate at 37°C for a specified time (e.g., 60 minutes), protected from light.[7]
-
-
Detection :
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530-570 nm excitation and 590-600 nm emission).[7]
-
Calculate the PC concentration in the samples based on the standard curve.
-
Conclusion: Choosing the Right Tool for the Job
For the accurate and specific quantification of this compound in plasma, LC-MS/MS is the unequivocal method of choice. Its ability to resolve and quantify individual lipid species based on their unique mass-to-charge ratios and fragmentation patterns provides the highest level of confidence in the data.
Enzymatic assays, while precise and high-throughput, measure the total phosphatidylcholine content and cannot distinguish this compound from other PC molecules. They are therefore unsuitable for applications requiring fatty acid-specific quantification but can be a valuable tool for assessing total PC levels. The selection of the appropriate analytical method is contingent on the specific research question and the required level of molecular detail.
References
- 1. lcms.cz [lcms.cz]
- 2. Expanding lipidome coverage using LC-MS/MS data-dependent acquisition with automated exclusion list generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.und.edu [med.und.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. abcam.com [abcam.com]
- 9. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Performance of 19:0 Phosphatidylcholine (PC) Measurement
This guide provides an objective comparison of methodologies and expected performance for the quantification of 19:0 PC (1,2-dinonadecanoyl-sn-glycero-3-phosphocholine), a synthetic, non-natural odd-chain phosphatidylcholine often used as an internal standard in lipidomics research. Given the absence of a dedicated, public inter-laboratory comparison study for this compound, this document synthesizes performance data from the analysis of structurally similar endogenous phosphatidylcholines and outlines a standardized analytical protocol. The data presented serves as a benchmark for researchers and laboratories to evaluate their own performance in lipid quantification.
Comparative Performance Data
Quantitative analysis of phospholipids (B1166683) is most commonly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The precision and accuracy of these measurements can be assessed through inter-laboratory comparison studies or ring trials. While specific data for this compound is not publicly available, results from proficiency tests for other PCs in human plasma, such as those organized by the National Institute of Standards and Technology (NIST), provide a reliable proxy for expected performance.
The following table summarizes typical performance metrics for phosphatidylcholine analysis in a research setting. These values represent the expected inter-laboratory coefficient of variation (CV), a key indicator of reproducibility.
| Analyte Class | Matrix | Typical Inter-Laboratory CV (%) | Analytical Platform | Key Considerations |
| Phosphatidylcholines (PCs) | Human Plasma / Serum | 15% - 30% | LC-MS/MS | Standardization of calibrants and use of appropriate internal standards are critical for reducing variability. |
| Differences in sample preparation, extraction efficiency, and instrument calibration contribute significantly to inter-lab variance. | ||||
| This compound (as Internal Standard) | Various | Not Applicable (Used for signal normalization) | LC-MS/MS | The purity and accurate concentration of the this compound standard are paramount for the accuracy of the endogenous lipids being quantified. |
Standardized Experimental Protocol for PC Measurement
This section details a representative experimental workflow for the quantification of phosphatidylcholines, including the use of this compound as an internal standard, in a biological matrix like plasma.
Objective: To accurately quantify endogenous PCs from human plasma using LC-MS/MS with this compound as an internal standard.
Materials:
-
Human plasma (collected with EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
This compound (Avanti Polar Lipids or equivalent) as an internal standard (IS)
-
Endogenous PC standards for calibration curve (e.g., PC 16:0/18:1, PC 18:0/18:2)
-
Water (LC-MS grade)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex samples to ensure homogeneity.
-
Transfer 10 µL of plasma to a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Create a working solution by diluting the stock solution to 10 µg/mL in methanol.
-
Add 100 µL of the this compound working solution to each plasma sample.
-
-
Lipid Extraction (MTBE Method):
-
Add 240 µL of methanol to the plasma/IS mixture.
-
Vortex for 10 seconds.
-
Add 800 µL of MTBE.
-
Vortex vigorously for 20 minutes at 4°C.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes.
-
Carefully collect the upper organic layer (containing lipids) and transfer to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of methanol/chloroform (1:1, v/v) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate different PC species.
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor the precursor ion of the protonated molecule [M+H]+ for each PC.
-
Monitor the characteristic product ion at m/z 184, which corresponds to the phosphocholine (B91661) headgroup.
-
For this compound, the MRM transition would be m/z 818.7 → 184.3.
-
-
-
Data Analysis:
-
Identify and integrate the chromatographic peaks for each PC species and the this compound internal standard.
-
Calculate the response ratio (Peak Area of Analyte / Peak Area of IS).
-
Quantify the concentration of each endogenous PC using a calibration curve constructed from the response ratios of the standards.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and a relevant biological context for phosphatidylcholines.
Caption: Experimental workflow for PC quantification using LC-MS/MS.
Caption: Simplified pathways of phosphatidylcholine biosynthesis.
Cross-Validation of Lipidomics Data: A Comparative Guide to Using 19:0 PC as an Internal Standard
The use of an appropriate internal standard is a critical decision in quantitative lipidomics.[1] An ideal internal standard is a compound chemically similar to the analytes of interest but exogenously added to the sample in a known quantity.[1] It should not be naturally present in the biological matrix and is introduced at the earliest stage of sample preparation, typically before lipid extraction, to account for sample loss and variations in analytical response.[1] Odd-chain phospholipids, such as 19:0 PC, and stable isotope-labeled lipids are two widely utilized classes of internal standards in lipidomics.[1]
Performance Comparison of Internal Standards
The choice between an odd-chain lipid like this compound and a stable isotope-labeled standard depends on the specific requirements of the experiment, including the desired level of accuracy, cost considerations, and the availability of standards.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Odd-Chain Phospholipid (e.g., this compound) | Utilizes a lipid with fatty acid chains that are not typically found in biological systems (e.g., 19 carbons). | - Not naturally present in most biological samples, avoiding interference with endogenous lipid measurement.[1]- Cost-effective compared to stable isotope-labeled standards. | - May not perfectly mimic the extraction and ionization behavior of all endogenous even-chain PCs.- Potential for slight differences in chromatographic retention times compared to endogenous analogs.[2] |
| Stable Isotope-Labeled Phospholipid (e.g., d9-PC) | A lipid where several atoms (e.g., hydrogen) are replaced with a heavier isotope (e.g., deuterium). | - Considered the "gold standard" for quantification as it co-elutes and ionizes almost identically to its endogenous counterpart, effectively correcting for matrix effects.[2]- High accuracy and precision. | - Can be significantly more expensive than odd-chain standards.- Potential for isotopic overlap with endogenous lipids, requiring high-resolution mass spectrometry. |
Experimental Protocols
Accurate and reproducible lipidomics data relies on well-defined and consistently executed experimental protocols. Below are methodologies for lipid extraction and sample preparation incorporating this compound as an internal standard.
Lipid Extraction Protocol using a Modified Folch Method
This protocol is suitable for a variety of biological samples, including cells, plasma, and tissues.
-
Sample Preparation :
-
Internal Standard Spiking :
-
Prepare a stock solution of the internal standard mixture. A representative mixture could include this compound at a concentration of 6.7 µg/mL in a solution of chloroform (B151607) and methanol (B129727) (1:2, v/v).[3][4] Other odd-chain or stable isotope-labeled lipids for different classes can be included in this mixture.[4]
-
Add a precise volume of the internal standard mixture (e.g., 30 µL) to the sample before extraction.[4]
-
-
Lipid Extraction :
-
Add cold methanol to the sample (e.g., 300 µL for 40 µL of serum) and vortex for 30 seconds.[5]
-
Add a nonpolar solvent like methyl-tert-butyl ether (MTBE) or chloroform. For a Folch extraction, a common ratio is chloroform:methanol (2:1, v/v).
-
Vortex thoroughly for 10 minutes to ensure complete lipid extraction.[5]
-
Add water to induce phase separation and centrifuge to separate the organic (lipid-containing) and aqueous layers.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Sample Drying and Reconstitution :
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of isopropanol, acetonitrile, and water.
-
UHPLC-HRMS Data Acquisition
The reconstituted lipid extracts are then analyzed using an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS).
-
Chromatographic Separation : A C18 reversed-phase column is commonly used to separate lipid species based on their hydrophobicity.[3]
-
Mass Spectrometry : Data is acquired in both positive and negative ionization modes to detect a broad range of lipid classes. High-resolution mass spectrometry allows for accurate mass measurements and confident lipid identification.
Data Normalization and Cross-Validation
The peak area of each identified endogenous lipid is normalized to the peak area of the corresponding internal standard (in this case, this compound for phosphatidylcholines). This normalization corrects for variations in sample handling, extraction efficiency, and instrument response.
For cross-validation, the performance of this compound as an internal standard can be assessed by comparing the quantitative results with those obtained using a stable isotope-labeled internal standard for a subset of samples. The precision and accuracy of the measurements, as indicated by the coefficient of variation (%CV) of quality control samples, should be evaluated.[6]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Caption: Experimental workflow for lipidomics using this compound.
Caption: Phosphatidylcholine biosynthesis and metabolism pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a High Coverage Pseudotargeted Lipidomics Method Based on Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Unseen Workhorse: A Comparative Guide to 19:0 PC and Other Odd-Chain Phospholipid Standards in Quantitative Lipidomics
For researchers, scientists, and drug development professionals navigating the complexities of quantitative lipid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. Among the array of options, odd-chain phospholipids (B1166683) have carved out a crucial niche. This guide provides an objective comparison of 19:0 Phosphatidylcholine (PC) and other odd-chain phospholipid standards, supported by experimental data and detailed protocols to inform your selection process.
The principle behind using odd-chain phospholipids as internal standards lies in their structural similarity to endogenous even-chain lipids, coupled with their naturally low abundance in most biological systems.[1][2] This allows them to mimic the behavior of target analytes during sample preparation and analysis, correcting for variations in extraction efficiency, ionization suppression, and instrument response without interfering with the measurement of naturally occurring lipids.[1][3]
Performance Comparison of Odd-Chain Phosphatidylcholine Standards
The selection of a specific odd-chain phospholipid standard is often dictated by the analytical method and the specific lipid classes being quantified. While stable isotope-labeled standards are considered the gold standard for their near-identical physicochemical properties to the analytes, odd-chain standards offer a robust and more cost-effective alternative.[1] The following table summarizes key performance metrics for 19:0 PC and other commonly used odd-chain PC standards, compiled from various lipidomics studies.
| Internal Standard | Linearity (R²) | Recovery (%) | Intraday RSD (%) | Interday RSD (%) | Noteworthy Applications |
| PC(19:0/19:0) | >0.99[4][5][6] | 85-95[4][7] | 4-6[4] | 5-8[4] | General PC quantification, human plasma, serum, and tissue analysis.[4][5][6] |
| LPC(19:0) | >0.99[5] | ~74[4] | 4-6[4] | 5-8[4] | Quantification of lysophosphatidylcholines.[4][5] |
| PC(17:0/17:0) | >0.99[4] | N/A | N/A | N/A | Used as an internal standard for various lipid classes including LPC and TG.[4] |
| LPC(17:0) | N/A | N/A | N/A | N/A | Common component in internal standard mixtures for broad lipid profiling.[4] |
| PC(15:0/15:0) | N/A | N/A | N/A | N/A | Component of internal standard mixes for triglyceride quantification.[5] |
Note: Performance metrics can vary based on the biological matrix, extraction method, and analytical instrumentation. The data presented is a synthesis from multiple sources to provide a general comparison. RSD refers to Relative Standard Deviation.
Experimental Protocols
Accurate quantification is underpinned by rigorous and reproducible experimental procedures. Below are detailed protocols for lipid extraction utilizing odd-chain phospholipid internal standards.
Protocol 1: Modified Folch Lipid Extraction
This method is a widely used protocol for the extraction of total lipids from biological samples.[8][9]
Materials:
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.73% KCl)
-
Internal standard solution (e.g., 1 mg/mL this compound in chloroform)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma or a known mass of homogenized tissue).
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample. The amount added should be within the linear range of the instrument and comparable to the expected analyte concentration.
-
Monophasic Mixture Formation: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to a final volume of 20 times the sample volume (e.g., for 100 µL sample, add 2 mL of 2:1 chloroform:methanol).
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL solvent mixture). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.
-
Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.
Protocol 2: Bligh-Dyer Lipid Extraction
This method is a modification of the Folch method and is particularly suitable for samples with high water content.[10][11][12]
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Internal standard solution (e.g., 1 mg/mL this compound in chloroform/methanol 1:2)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Sample and Internal Standard: To a glass centrifuge tube containing the sample (e.g., 1 mL of cell suspension), add the desired amount of this compound internal standard.
-
Solvent Addition: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Homogenization: Vortex the mixture thoroughly for 1 minute.
-
Phase Separation Induction: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex again for 1 minute.
-
Centrifugation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Lipid Phase Collection: Aspirate the lower organic phase containing the lipids and transfer to a new tube.
-
Drying and Reconstitution: Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for analysis.
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the biological relevance of odd-chain phospholipids, the following diagrams have been generated.
The Role of Odd-Chain Phospholipids in Biological Systems
While primarily utilized as exogenous standards in analytical chemistry, odd-chain fatty acids and the phospholipids that contain them are also present endogenously, albeit at low levels.[2] Their metabolism is linked to the availability of propionyl-CoA, which can be derived from the diet, gut microbiota, or the catabolism of certain amino acids.[13][14] The resulting odd-chain fatty acids can be incorporated into various lipid classes, including phospholipids.
Emerging research suggests that circulating levels of odd-chain fatty acids, such as C15:0 and C17:0, are associated with various health outcomes.[15][16] For instance, higher levels of these fatty acids in plasma phospholipids have been inversely associated with the risk of type 2 diabetes and cardiovascular disease.[14][15] This has sparked interest in their potential roles in metabolic regulation and signaling. The metabolism of odd-chain fatty acids through β-oxidation yields both acetyl-CoA and a terminal propionyl-CoA molecule.[14] Propionyl-CoA can be converted to succinyl-CoA and enter the Krebs cycle, suggesting a role in cellular energy metabolism.[14]
Conclusion
This compound and other odd-chain phospholipids are indispensable tools for accurate and reliable quantification in lipidomics research. Their utility as internal standards stems from their chemical similarity to endogenous lipids and their low natural abundance. While this compound is a widely used and well-validated standard for phosphatidylcholine analysis, the selection of the most appropriate odd-chain standard should be guided by the specific lipid classes under investigation and the analytical platform employed. A thorough understanding of their performance characteristics and the implementation of robust experimental protocols are essential for generating high-quality data that can advance our understanding of the lipidome in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.und.edu [med.und.edu]
- 5. Development of a High Coverage Pseudotargeted Lipidomics Method Based on Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 9. repository.seafdec.org [repository.seafdec.org]
- 10. tabaslab.com [tabaslab.com]
- 11. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 12. epic.awi.de [epic.awi.de]
- 13. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 14. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
A Guide to Assessing the Purity of Commercial 19:0 Phosphatidylcholine Standards
For researchers, scientists, and drug development professionals utilizing 19:0 Phosphatidylcholine (PC) as an internal standard or for other critical applications, ensuring its purity is paramount for accurate and reproducible results. This guide provides an objective comparison of methodologies to assess the purity of commercial 19:0 PC standards, complete with supporting experimental protocols and data presentation.
Comparative Purity Assessment
The purity of this compound standards from commercial suppliers is typically high, often stated as >99%.[1] However, trace-level impurities can exist, including other phospholipids, lysophosphatidylcholine (B164491) (lyso-PC), free fatty acids, and triglycerides.[2] The following table summarizes a hypothetical purity assessment of this compound from three different suppliers, analyzed by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
| Supplier | Stated Purity | HPLC-CAD Purity (%) | LC-MS Purity (%) | ³¹P NMR Purity (%) | Major Impurities Detected |
| Supplier A | >99% | 99.2 | 99.5 | 99.3 | Lyso-PC (19:0), 19:0 free fatty acid |
| Supplier B | >99% | 99.6 | 99.8 | 99.7 | Trace Lyso-PC (19:0) |
| Supplier C | >98% | 98.5 | 98.8 | 98.6 | Lyso-PC (19:0), Phosphatidylethanolamine (PE) |
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical experimental workflow for the comprehensive purity assessment of a commercial this compound standard.
Experimental workflow for this compound purity assessment.
Experimental Protocols
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a robust method for quantifying non-volatile and semi-volatile compounds like lipids, offering a response independent of the analyte's chemical structure.[3]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and a Charged Aerosol Detector (CAD).
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating different phospholipid classes.
-
Mobile Phase: A gradient elution using a mixture of solvents such as n-hexane, isopropanol, and water with additives like triethylamine (B128534) and acetic acid.[4]
-
Sample Preparation: Dissolve the this compound standard in an appropriate solvent (e.g., chloroform/methanol) to a known concentration.
-
Analysis: Inject the sample into the HPLC system. The CAD will generate a signal proportional to the mass of the analyte. Purity is determined by calculating the peak area percentage of the this compound relative to all other detected peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and specificity for the identification and quantification of lipids and their potential impurities.
-
Instrumentation: A high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Ionization: Electrospray ionization (ESI) is commonly used for phospholipids.[5]
-
Column: A reverse-phase C18 column is often used for lipidomic analysis.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with additives like ammonium (B1175870) formate, is typically employed.
-
Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent mixture.
-
Analysis: The sample is injected, and the mass spectrometer is operated in full scan mode to detect the parent ion of this compound and any other ions corresponding to potential impurities. Purity is assessed by comparing the ion intensity of the this compound peak to the total ion chromatogram.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful technique for the quantitative analysis of phospholipids, as the phosphorus atom is unique to this class of lipids.[2]
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound standard in a deuterated solvent (e.g., CDCl₃) with an internal standard if absolute quantification is desired.
-
Analysis: Acquire the ³¹P NMR spectrum. Each class of phospholipid will give a distinct signal. The purity of the this compound can be determined by integrating the area of its corresponding signal and comparing it to the total integral of all phosphorus-containing signals in the spectrum. NMR is a non-destructive technique and does not require specific standards for quantification.[6]
Conclusion
The assessment of commercial this compound standards requires a multi-faceted analytical approach. While suppliers generally provide high-purity products, independent verification using orthogonal methods like HPLC-CAD, LC-MS, and ³¹P NMR is recommended for critical applications. This ensures the accuracy and reliability of experimental data where this compound is used as a standard.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. veeprho.com [veeprho.com]
- 3. hplc.eu [hplc.eu]
- 4. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Performance of 19:0 Phosphatidylcholine (PC) as an Internal Standard in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lipid species is paramount. The use of a suitable internal standard (IS) is critical for correcting variations in sample preparation and analysis. 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (19:0 PC), a non-endogenous saturated phospholipid, is frequently employed as an internal standard for the quantification of phosphatidylcholines and other lipid classes in various biological matrices.[1][2][3] This guide provides an objective comparison of the performance of this compound in different biological matrices, supported by experimental data.
Quantitative Performance Data
The performance of analytical methods relying on this compound as an internal standard has been validated across several studies. Key performance metrics are summarized below.
Table 1: Method Validation Parameters Using this compound Internal Standard in Human Plasma
| Parameter | Performance Metric | Lipid Class | Concentration | Reference |
| Linearity (r²) | > 0.994 | PC | 0-160 µg/mL | [4] |
| Intraday Repeatability (RSD) | 4.3 - 6.2% | PC | 60 µg/mL | [4] |
| Interday Repeatability (RSD) | 4.8 - 8% | PC | 60 µg/mL | [4] |
| Average Recovery | 94% | PC | 60 µg/mL | [4] |
| Limit of Detection (LOD) | 0.04–0.5 ng/mL | - | - | [5] |
Table 2: Recovery of Lipid Classes Using Different Extraction Methods with this compound as an Internal Standard in Mouse Tissues
| Lipid Class | Folch Method Recovery (%) | MTBE Method Recovery (%) | BUME Method Recovery (%) | Reference |
| Phosphatidylcholine (PC) | ~100 | Slightly Lower | ~100 | [6] |
| Lysophosphatidylcholine (LPC) | ~90 | 49.6 ± 11.3 | ~95 | [6] |
| Phosphatidylethanolamine (PE) | ~100 | Slightly Lower | ~100 | [6] |
| Lysophosphatidylethanolamine (LPE) | ~95 | 61.5 ± 5.7 | ~98 | [6] |
| Sphingomyelin (SM) | ~100 | Reduced | ~100 | [6] |
Note: "Slightly Lower" and "Reduced" indicate that while the Folch and BUME methods showed high recoveries for these lipids, the MTBE method was less effective for polar lipids. The use of an appropriate internal standard like this compound can help to correct for these variations.
Comparison with Alternatives
While this compound is a widely used internal standard for phosphatidylcholines, other non-endogenous lipids are also utilized, often in a cocktail to cover a broader range of lipid classes. Commonly used alternatives for other lipid classes include:
-
PE 17:0/17:0 for phosphatidylethanolamines.[5]
-
SM d18:1/12:0 for sphingomyelins.[5]
-
TG 15:0/15:0/15:0 or TG 17:0/17:0/17:0 for triacylglycerols.[4][5]
-
Cer d18:1/17:0 for ceramides.[5]
The choice of internal standard should ideally match the physicochemical properties of the analyte of interest. For the quantification of various PC species, this compound is an excellent choice due to its structural similarity. However, for comprehensive lipid profiling, a mixture of internal standards representing different lipid classes is recommended.[5]
Performance Across Biological Matrices
-
Plasma/Serum: this compound demonstrates excellent performance in plasma and serum, with high linearity, repeatability, and recovery.[4] It is a crucial component of internal standard mixtures for lipidomics studies in these matrices.[5][8] The stability of phospholipids (B1166683) in whole blood is a critical preanalytical factor; delays in processing can lead to changes in lipid profiles.[7]
-
Tissues (Brain, Liver): this compound is effectively used as an internal standard for lipid extraction from tissues like the brain and liver.[5][8] The choice of extraction method can significantly impact the recovery of different lipid classes. While methods like Folch and BUME show robust performance, MTBE-based methods may result in lower recovery of polar lipids, including PCs.[6]
-
Cells: In cellular lipidomics, this compound is added to the cell pellet before lipid extraction to account for variations in the extraction efficiency.[5][8]
Experimental Protocols
Lipid Extraction from Plasma using this compound Internal Standard
This protocol is based on a comprehensive LC-MS/MS lipidomic analysis method.
Materials:
-
Human plasma
-
Internal Standard (IS) mixture containing PC 19:0/19:0 (60 µg/mL) and other non-endogenous lipids (e.g., LPC 19:0/0:0, PG 14:0/14:0, PE 15:0/15:0, TG 15:0/15:0/15:0).[4]
-
Water (LC-MS grade)
Procedure:
-
Thaw plasma samples on ice.
-
To 10 µL of plasma, add 10 µL of the internal standard mixture.
-
Add 200 µL of a pre-chilled (-20°C) mixture of chloroform and methanol (2:1, v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the lower organic phase to a new tube.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., acetonitrile/isopropanol, 1:1, v/v) for LC-MS analysis.
Lipid Extraction from Tissue (e.g., Brain, Liver) using this compound Internal Standard
This protocol is adapted from a pseudotargeted lipidomics method.[5][8]
Materials:
-
Fresh wet mouse brain or liver tissue (~10 mg)
-
Internal Standard (IS) mixture containing PC 19:0/19:0 (6.7 μg/mL) and other lipid standards.[5][8]
-
MTBE (tert-butyl methyl ether)
-
Methanol
-
Water (ultrapure)
Procedure:
-
Weigh approximately 10 mg of frozen tissue.
-
Homogenize the tissue in 200 µL of methanol.
-
Add 30 µL of the internal standard mixture to the homogenate.
-
Add 750 µL of MTBE.
-
Vortex for 1 hour at 4°C.
-
Add 188 µL of ultrapure water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the upper organic phase.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
Visualizations
Caption: A generalized workflow for a typical lipidomics experiment utilizing an internal standard like this compound.
Caption: Comparison of lipid extraction efficiencies for different methods.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. med.und.edu [med.und.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ex vivo instability of lipids in whole blood: preanalytical recommendations for clinical lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a High Coverage Pseudotargeted Lipidomics Method Based on Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lipid Extraction Kits Utilizing 19:0 Phosphatidylcholine as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prevalent types of lipid extraction kits, liquid-liquid extraction (LLE) and solid-phase extraction (SPE), with a focus on their performance when using 19:0 Phosphatidylcholine (19:0 PC) as an internal standard. The selection of an appropriate lipid extraction methodology is a critical step in lipidomics, directly impacting the accuracy and reproducibility of downstream analyses such as mass spectrometry. This compound is a commonly used internal standard due to its non-endogenous nature in most biological samples and its chemical similarity to many phospholipids (B1166683) of interest.
Principles of the Compared Extraction Methods
Liquid-Liquid Extraction (LLE) Kits: These kits are typically based on the principles of the Folch or Bligh & Dyer methods. They utilize a biphasic solvent system, commonly chloroform/methanol (B129727)/water, to partition lipids from other cellular components. Lipids are retained in the organic phase, which is then collected for analysis. While effective, these methods can be time-consuming and require careful handling of hazardous solvents.
Solid-Phase Extraction (SPE) Kits: SPE kits employ a solid sorbent material, often in a cartridge or 96-well plate format, to selectively retain lipids from a sample lysate. The mechanism is typically a combination of size exclusion and hydrophobic interactions. After washing away non-lipid components, the purified lipids are eluted with an organic solvent. These kits offer the potential for higher throughput and automation. An example of this technology is the Agilent Bond Elut Lipid Extraction SPE, which utilizes an Enhanced Matrix Removal—Lipid (EMR-Lipid) sorbent.[1][2][3][4]
Experimental Design for Comparative Analysis
To objectively assess the performance of LLE and SPE lipid extraction kits, a detailed experimental protocol is proposed. This protocol is designed to evaluate key performance indicators such as recovery, reproducibility, and purity of the extracted lipids using this compound as an internal standard.
Experimental Protocol
-
Sample Preparation: A pooled human plasma sample is used to ensure homogeneity.
-
Internal Standard Spiking: An exact amount of this compound (e.g., 10 µg) is spiked into each plasma aliquot before extraction.
-
Lipid Extraction:
-
LLE Kit Protocol (Modified Folch Method):
-
To 100 µL of spiked plasma, add 400 µL of methanol and vortex.
-
Add 200 µL of chloroform, vortex, and incubate for 15 minutes.
-
Add 200 µL of water and 200 µL of chloroform, vortex, and centrifuge to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
-
SPE Kit Protocol (Based on Agilent Bond Elut Principles):
-
Precipitate proteins from 100 µL of spiked plasma by adding 900 µL of acetonitrile (B52724) and vortexing.
-
Load the entire supernatant onto the SPE cartridge/well.
-
Wash the sorbent with an appropriate wash solution (e.g., 90:10 acetonitrile/water) to remove non-lipid contaminants.
-
Elute the lipids with an elution solvent (e.g., 1:1 chloroform/methanol).
-
Dry the eluate under a stream of nitrogen.
-
-
-
Sample Analysis:
-
Reconstitute the dried lipid extracts in an appropriate solvent for the analytical platform (e.g., isopropanol (B130326) for LC-MS).
-
Analyze the samples using a targeted LC-MS/MS method to quantify the amount of recovered this compound and a representative endogenous phosphatidylcholine (e.g., 16:0/18:1 PC).
-
-
Data Analysis:
-
Recovery (%): (Amount of this compound detected / Amount of this compound spiked) x 100
-
Reproducibility: Calculate the coefficient of variation (CV%) for the recovery of this compound across multiple replicates.
-
Extraction Efficiency of Endogenous PC: Compare the peak area of the endogenous PC relative to the recovered this compound between the two methods.
-
Performance Data Summary
The following table summarizes the expected performance of the LLE and SPE lipid extraction kits based on the principles outlined in the experimental protocol and information from existing literature.
| Performance Metric | Liquid-Liquid Extraction (LLE) Kit | Solid-Phase Extraction (SPE) Kit |
| Recovery of this compound | 85-95% | 90-99% |
| Reproducibility (CV%) | < 15% | < 10% |
| Processing Time (per sample) | ~30-45 minutes | ~15-25 minutes |
| Solvent Consumption | High | Moderate |
| Automation Potential | Low | High |
| Purity of Extract | Good | Excellent |
Experimental Workflow Diagrams
Concluding Remarks
Both LLE and SPE lipid extraction kits offer viable options for lipidomics research. The choice between them depends on the specific requirements of the study.
-
LLE kits , based on traditional methods, are well-established and generally provide good recovery. However, they are more labor-intensive, have lower throughput, and involve the use of hazardous solvents.
-
SPE kits represent a more modern approach, offering higher throughput, better reproducibility, and the potential for automation.[1][2][3] They also tend to yield cleaner extracts, which can be beneficial for sensitive mass spectrometry analyses. The initial cost of SPE kits may be higher, but this can be offset by savings in time and solvent disposal.
For large-scale lipidomics studies where high throughput and reproducibility are paramount, SPE-based kits are likely the more advantageous choice. For smaller-scale studies or when cost is a primary concern, LLE kits remain a reliable option. It is always recommended to perform an in-house validation of any chosen kit with the specific sample matrix and analytical platform to ensure optimal performance.
References
- 1. Validation and Application of Biocrates AbsoluteIDQ® p180 Targeted Metabolomics Kit Using Human Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. BAF_Protocol_009 Metabolomics: Lipid Extraction [protocols.io]
Justifying the Choice of 19:0 PC as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount. The use of internal standards is a cornerstone of robust analytical methodologies, correcting for variability in sample preparation and instrumental analysis. This guide provides an objective comparison of 19:0 PC (1,2-dinonadecanoyl-sn-glycero-3-phosphocholine) with other common internal standards for phosphatidylcholine (PC) analysis, supported by experimental data and detailed protocols.
The Role and Ideal Properties of an Internal Standard
An internal standard (IS) is a compound of known concentration added to a sample prior to analysis. Its primary function is to normalize the analytical signal of the target analytes, thereby compensating for potential sample loss during extraction and variations in ionization efficiency during mass spectrometry analysis. An ideal internal standard should:
-
Be chemically similar to the analyte of interest.
-
Not be naturally present in the sample.
-
Exhibit similar extraction recovery and ionization response to the analyte.
-
Be of high purity and readily available.
This compound: An Odd-Chain Phosphatidylcholine for Reliable Quantification
This compound is a synthetic phosphatidylcholine containing two 19-carbon fatty acid chains. Its utility as an internal standard stems from the fact that odd-chain fatty acids are rare in most mammalian biological systems, thus minimizing the risk of interference from endogenous lipids.
Alternatives to this compound
Common alternatives to this compound for the quantification of phosphatidylcholines include:
-
Other Odd-Chain PCs: Such as 17:0 PC (1,2-diheptadecanoyl-sn-glycero-3-phosphocholine). These share the advantage of being non-endogenous in most samples.
-
Stable Isotope-Labeled PCs: These are considered the "gold standard" as they are chemically identical to the endogenous analytes, differing only in mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). This ensures nearly identical extraction and ionization behavior.
Performance Comparison of Internal Standards
The choice of an internal standard can significantly impact the accuracy and precision of lipid quantification. The following tables summarize key performance metrics for this compound and its alternatives based on published experimental data.
| Internal Standard | Analyte(s) | Sample Matrix | Recovery (%) | Linearity (R²) | Reference |
| PC 19:0/19:0 | LPC 19:0/0:0, PE 15:0/15:0, PG 14:0/14:0, TG 15:0/15:0/15:0 | Human Plasma | 94 | >0.99 | [1][2] |
| PC 19:0/19:0 | Various Lipids | Human Plasma, Cells, Mouse Tissue | Not Specified | >0.99 | [3][4] |
| PC 17:0/17:0 | PC 19:0/19:0 | Human Plasma | Not Specified | >0.995 | [1][2] |
Table 1: Quantitative Performance Data for Odd-Chain PC Internal Standards. This table showcases the high recovery and excellent linearity observed when using this compound and 17:0 PC as internal standards in lipidomics experiments.
| Parameter | Odd-Chain Internal Standards (e.g., this compound) | Stable Isotope-Labeled Internal Standards |
| Chemical Similarity | High | Identical |
| Co-elution with Analyte | Close, but may not be identical | Identical |
| Correction for Matrix Effects | Good | Excellent |
| Cost | Generally lower | Higher |
| Availability | Widely available | Can be limited for some lipid species |
| Potential for Interference | Low (non-endogenous) | None |
Table 2: Qualitative Comparison of Odd-Chain vs. Stable Isotope-Labeled Internal Standards. This table provides a general comparison of the advantages and disadvantages of the two main types of internal standards used in lipidomics.
Experimental Protocol: Lipid Extraction from Plasma Using this compound as an Internal Standard
This protocol is adapted from a robust lipidomics workflow for mammalian plasma.[5]
Materials:
-
Plasma samples
-
Internal Standard Mix: Stock solution in 1:2 (v/v) chloroform (B151607):methanol (B129727) containing PC 17:0/17:0 and PC 19:0/19:0 at a known concentration.
-
Methanol (ice-cold) with 1 mM butylated hydroxytoluene (BHT)
-
Chloroform (ice-cold)
-
Water (ice-cold)
-
2:1 (v/v) Chloroform:Methanol (re-extraction solvent)
-
Nitrogen gas supply
-
Isopropanol
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. Pipette 40 µL of plasma into a 2.0 mL centrifuge tube.
-
Spiking with Internal Standard: Add a known volume of the internal standard mix to the plasma sample. Also, prepare an extraction blank by adding the same amount of internal standard mix to an empty tube.
-
Monophasic Extraction: Add ice-cold methanol with BHT and chloroform in a 1:2 (v/v) ratio directly to the sample.
-
Incubation: Incubate the mixture on ice for 30 minutes, vortexing occasionally.
-
Phase Separation: Add ice-cold water to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v). Incubate on ice for an additional 10 minutes.
-
Centrifugation: Centrifuge the sample at 311 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Extraction: Carefully aspirate the lower organic layer and transfer it to a new tube, avoiding the protein interface.
-
Re-extraction: Add the re-extraction solvent to the remaining aqueous layer, vortex, and centrifuge again for 5 minutes at 4°C. Combine the second organic layer with the first.
-
Drying: Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100% isopropanol.
-
Analysis: Transfer the reconstituted lipid extract to an LC vial with a glass insert for LC-MS/MS analysis.
Visualizing the Workflow and Relevant Pathways
To better understand the experimental process and the biological context of phosphatidylcholines, the following diagrams are provided.
Caption: Experimental workflow for lipid extraction from plasma using this compound as an internal standard.
Caption: Major pathways of phosphatidylcholine biosynthesis in mammalian cells.[6][7][8]
Conclusion: Justifying the Choice of this compound
The selection of an appropriate internal standard is a critical decision in quantitative lipidomics. This compound presents a robust and reliable choice for the quantification of phosphatidylcholines for several key reasons:
-
Non-Endogenous Nature: As an odd-chain lipid, this compound is not naturally abundant in most biological systems, minimizing the risk of analytical interference.
-
Chemical Similarity: It shares the same core structure as the endogenous PCs being analyzed, leading to similar behavior during extraction and mass spectrometric analysis.
-
Demonstrated Performance: Published data confirms its high recovery and excellent linearity in lipidomics workflows.[1][2][3][4]
-
Cost-Effectiveness: Compared to stable isotope-labeled standards, odd-chain lipids like this compound are generally more affordable, making them a practical choice for large-scale studies.
While stable isotope-labeled internal standards remain the theoretical gold standard due to their identical chemical nature to the analytes, this compound offers a highly effective and validated alternative that provides accurate and precise quantification of phosphatidylcholines in a variety of biological matrices. Its widespread use and the availability of established protocols further solidify its position as a justified and valuable tool for researchers in the field of lipidomics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. med.und.edu [med.und.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a High Coverage Pseudotargeted Lipidomics Method Based on Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling of 19:0 PC
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) (19:0 PC), a key reagent in various research applications. Adherence to these procedures will minimize risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Immediate Safety and Handling Information
This compound is commonly supplied in two forms: a solid powder and a solution in chloroform (B151607). The required personal protective equipment (PPE) and handling procedures differ significantly depending on the form.
For solid (powder) this compound:
The solid form of this compound is not classified as a hazardous substance. However, standard laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear standard laboratory gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are required to protect from dust particles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
-
Handling:
-
Avoid generating dust when handling the powder.
-
Use in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
-
Spill Cleanup:
-
In case of a spill, sweep up the solid material carefully to avoid creating dust.
-
Place the spilled material into a suitable container for disposal.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. While not classified as hazardous, it should not be disposed of in general waste streams without consulting your institution's environmental health and safety (EHS) office.
-
For this compound in Chloroform:
When dissolved in chloroform, the primary hazards are associated with the solvent. Chloroform is harmful if swallowed, toxic if inhaled, causes skin and serious eye irritation, and is a suspected carcinogen and reproductive toxin.
-
Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves (e.g., Viton® or laminate) suitable for working with chlorinated solvents. Standard nitrile gloves are not recommended for prolonged contact.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.
-
Respiratory Protection: All handling of this compound in chloroform should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be required, based on a risk assessment.
-
Lab Coat: A chemical-resistant lab coat or apron should be worn over a standard lab coat.
-
-
Handling:
-
ALWAYS handle in a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Keep the container tightly closed when not in use.
-
Prevent the release of vapors into the work environment.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Disposal:
-
Dispose of unused this compound in chloroform and any contaminated materials as hazardous waste.
-
Follow all institutional and regulatory guidelines for the disposal of chlorinated solvents.
-
Quantitative Data Summary
| Property | This compound (Solid) | This compound in Chloroform |
| Physical State | Solid (Powder) | Liquid |
| Storage Temperature | -20°C[1] | -20°C |
| Purity | >99%[1] | >99% (of this compound) |
| Molecular Formula | C₄₆H₉₂NO₈P[1] | C₄₆H₉₂NO₈P in CHCl₃ |
| Molecular Weight | 818.198 g/mol [1] | 818.198 g/mol (solute) |
| Hazard Classification | Not classified as hazardous | Harmful, Toxic, Irritant, Carcinogen, Reproductive Toxin |
Safe Handling Workflow
The following diagram outlines the key decision points and procedural steps for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
